4-Bromo-6-(methoxycarbonyl)picolinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-methoxycarbonylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOHUYJZSNJBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677435 | |
| Record name | 4-Bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293294-72-1 | |
| Record name | 4-Bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-6-(methoxycarbonyl)picolinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-6-(methoxycarbonyl)picolinic acid is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its strategic functionalization, featuring a bromine atom for cross-coupling reactions, a carboxylic acid for amide bond formation or salt formation, and a methyl ester for further modification, makes it a valuable intermediate in medicinal chemistry and material science. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.
Introduction
The pyridine ring is a ubiquitous scaffold in a vast array of biologically active compounds. The precise installation of functional groups onto this heterocycle is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound (IUPAC Name: 4-Bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid) has emerged as a significant synthetic intermediate due to its trifunctional nature. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The carboxylic acid at the 2-position and the methyl ester at the 6-position provide orthogonal handles for further chemical transformations, such as amidation, esterification, or reduction.
This technical guide will elucidate the most practical and efficient synthesis of this versatile molecule, with a primary focus on a route commencing from commercially available chelidamic acid. An alternative conceptual pathway will also be discussed to provide a broader synthetic perspective.
Primary Synthetic Route: From Chelidamic Acid
The most well-documented and efficient synthesis of this compound proceeds via a three-step sequence starting from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). This route is advantageous due to the ready availability of the starting material and the generally high yields of each step.
The overall transformation can be visualized as follows:
Figure 1: Primary synthesis route starting from Chelidamic Acid.
Step 1: Diesterification of Chelidamic Acid
The initial step involves the conversion of the diacid functionality of chelidamic acid to its corresponding dimethyl ester. This is a classic Fischer esterification, typically carried out in methanol with a catalytic amount of strong acid, such as sulfuric acid. The reaction is driven to completion by using methanol as the solvent, thus providing a large excess of the alcohol.
Experimental Protocol:
-
To a suspension of chelidamic acid (1.0 eq) in methanol, cautiously add concentrated sulfuric acid (catalytic amount).
-
Heat the mixture to reflux and maintain for a period sufficient to achieve complete dissolution and conversion (typically monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
The resulting residue is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and the product, dimethyl 4-hydroxypyridine-2,6-dicarboxylate, is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the desired diester, which can often be used in the next step without further purification.
Step 2: Bromination of the Pyridine Ring
The hydroxyl group at the 4-position of the pyridine ring is a poor leaving group. To facilitate its replacement with a bromine atom, it must first be activated. This is typically achieved using phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃. These reagents convert the hydroxyl group into a much better leaving group, allowing for nucleophilic attack by the bromide ion.
Experimental Protocol:
-
To the crude dimethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 eq), add phosphorus oxybromide (excess).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, the reaction mixture is cooled and carefully quenched by pouring it onto crushed ice.
-
The aqueous mixture is then neutralized with a base (e.g., solid sodium bicarbonate or aqueous sodium hydroxide) to a neutral or slightly basic pH.
-
The product, dimethyl 4-bromopyridine-2,6-dicarboxylate, is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).[1][2]
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Selective Mono-hydrolysis of the Diester
The final step is the selective hydrolysis of one of the two methyl ester groups. This is achieved by carefully controlling the stoichiometry of the base. Using one equivalent of a strong base, such as potassium hydroxide, in methanol at reflux will preferentially hydrolyze one of the ester groups to the corresponding carboxylate salt. Subsequent acidification then yields the desired this compound. The selectivity arises from the deactivation of the second ester group towards further hydrolysis once the first has been converted to the carboxylate.
Experimental Protocol:
-
Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in methanol.
-
Add a solution of potassium hydroxide (1.0-1.1 eq) in methanol dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in water and acidify to a pH of approximately 2-3 with a strong acid (e.g., 1M HCl).
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.[1]
| Step | Reactants | Reagents | Solvent | Key Conditions | Product |
| 1 | Chelidamic acid | H₂SO₄ (cat.) | Methanol | Reflux | Dimethyl 4-hydroxypyridine-2,6-dicarboxylate |
| 2 | Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | POBr₃ | Neat or high-boiling solvent | 100-120 °C | Dimethyl 4-bromopyridine-2,6-dicarboxylate |
| 3 | Dimethyl 4-bromopyridine-2,6-dicarboxylate | KOH (1.0-1.1 eq) | Methanol | Reflux | This compound |
Table 1: Summary of the Primary Synthesis Route.
Alternative Synthetic Strategy: From 2,6-Lutidine
An alternative, though less direct, approach to this compound can be envisioned starting from the readily available 2,6-lutidine (2,6-dimethylpyridine). This route would involve bromination of the pyridine ring, followed by oxidation of the methyl groups and selective esterification.
Figure 2: Alternative synthesis route starting from 2,6-Lutidine.
This pathway presents several challenges. The direct bromination of 2,6-lutidine at the 4-position can be difficult and may require harsh conditions. The subsequent oxidation of both methyl groups to carboxylic acids typically requires strong oxidizing agents like potassium permanganate, which can sometimes lead to decomposition of the pyridine ring. Finally, the selective mono-esterification of the resulting 4-bromo-2,6-pyridinedicarboxylic acid would need to be carefully controlled to avoid the formation of the diester. While feasible, this route is likely to be lower yielding and less scalable than the route from chelidamic acid.
Conclusion
The synthesis of this compound is most efficiently achieved through a three-step sequence starting from chelidamic acid. This route offers high yields, utilizes readily available starting materials, and employs well-established chemical transformations. The resulting trifunctional molecule is a valuable asset for medicinal chemists and material scientists, providing a versatile platform for the development of novel compounds with a wide range of potential applications. The understanding of these synthetic pathways is crucial for the advancement of research and development in these fields.
References
Spectroscopic Characterization of 4-Bromo-6-(methoxycarbonyl)picolinic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-6-(methoxycarbonyl)picolinic acid (CAS No. 293294-72-1). In the absence of publicly available experimental spectra, this document leverages predictive models and foundational spectroscopic principles to offer an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines detailed, field-proven protocols for the acquisition and analysis of such data, intended to serve as a practical resource for researchers in synthetic chemistry and drug development. This guide is structured to provide not only the "what" but the "why" behind the spectroscopic characteristics and experimental choices, ensuring a thorough understanding for both novice and experienced scientists.
Introduction
This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for its application and further development. Spectroscopic techniques remain the cornerstone of structural characterization for novel organic molecules. This guide addresses the critical need for a detailed spectroscopic profile of this compound.
Predicted Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (Molecular Formula: C₈H₆BrNO₄), the predicted monoisotopic mass is approximately 258.94803 Da. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M+2 peak in the mass spectrum.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 259.95531 |
| [M+Na]⁺ | 281.93725 |
| [M-H]⁻ | 257.94075 |
| [M+NH₄]⁺ | 276.98185 |
| [M+K]⁺ | 297.91119 |
| [M+HCOO]⁻ | 303.94623 |
| Data sourced from PubChem predictions.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methyl ester group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2-8.5 | Doublet | 1H | H-3 or H-5 | Aromatic protons on a pyridine ring are deshielded. The splitting will arise from coupling to the other aromatic proton. |
| ~8.0-8.3 | Doublet | 1H | H-5 or H-3 | Similar to the other aromatic proton. |
| ~3.9-4.1 | Singlet | 3H | -OCH₃ | Protons of the methyl ester are typically in this region and will be a singlet as there are no adjacent protons. |
| >10 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet, which may exchange with D₂O. |
The carbon NMR spectrum will provide information on the different carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | Carboxylic Acid Carbonyl | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~163-168 | Ester Carbonyl | The ester carbonyl carbon is also significantly deshielded. |
| ~150-155 | C-6 (attached to Ester) | Aromatic carbon attached to an electron-withdrawing group and nitrogen. |
| ~148-152 | C-2 (attached to COOH) | Aromatic carbon attached to an electron-withdrawing group and nitrogen. |
| ~135-140 | C-4 (attached to Br) | Aromatic carbon attached to bromine. |
| ~125-130 | C-3 or C-5 | Aromatic CH. |
| ~120-125 | C-5 or C-3 | Aromatic CH. |
| ~52-55 | -OCH₃ | The methyl carbon of the ester group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrations.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1730-1750 | C=O stretch | Ester |
| ~1680-1710 | C=O stretch | Carboxylic Acid |
| ~1550-1600 | C=N and C=C stretch | Pyridine Ring |
| ~1200-1300 | C-O stretch | Ester and Carboxylic Acid |
| ~600-800 | C-Br stretch | Bromo-aromatic |
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for a compound such as this compound.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of the compound.
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source is recommended for high-resolution data.
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile). Further dilute this solution to approximately 10 µg/mL with the same solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Method Setup:
-
Ionization Mode: ESI, positive and negative modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Mass Range: Set a mass range that includes the expected m/z of the compound (e.g., 100-500 Da).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity and resolution.
-
Data Analysis: Process the acquired spectrum to determine the accurate m/z of the parent ion. Use the instrument software to calculate the elemental composition based on the accurate mass and isotopic pattern.
NMR Spectroscopy (¹H and ¹³C)
Objective: To elucidate the detailed molecular structure and connectivity.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 16 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals and determine the multiplicities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, typically with an attenuated total reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualization of Structure and Workflow
Caption: Predicted NMR assignments for this compound.
Caption: A generalized workflow for the spectroscopic analysis of a novel organic compound.
Conclusion
While experimental data for this compound remains elusive in the public domain, a robust spectroscopic profile can be predicted based on fundamental principles and the known effects of its constituent functional groups. This guide provides researchers with the expected NMR, IR, and MS characteristics, serving as a valuable reference for the identification and characterization of this compound. The detailed experimental protocols herein offer a standardized approach to data acquisition, ensuring high-quality and reliable results. It is our hope that this technical guide will facilitate future research involving this compound and related heterocyclic compounds.
References
An In-Depth Technical Guide to the Structural Elucidation of 4-Bromo-6-(methoxycarbonyl)picolinic acid
Abstract
This technical guide presents a comprehensive framework for the synthesis, characterization, and definitive structural elucidation of 4-Bromo-6-(methoxycarbonyl)picolinic acid, a substituted pyridine derivative of significant interest to the pharmaceutical and materials science sectors. While the definitive single-crystal X-ray structure of this compound is not yet publicly documented, this paper provides a complete methodological roadmap for its determination. We detail a robust synthetic protocol, advanced crystallization techniques, and a full suite of spectroscopic and analytical workflows. Furthermore, we offer an expert analysis of the predicted structural features, including intramolecular geometry and intermolecular packing motifs, based on established principles of crystal engineering and data from analogous structures. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the study of novel heterocyclic compounds.
Introduction: The Significance of Picolinic Acid Derivatives
Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their ability to chelate metals, participate in hydrogen bonding, and serve as versatile synthetic intermediates makes them foundational components in the development of novel therapeutic agents and functional materials. This compound (CAS No. 293294-72-1; Formula: C₈H₆BrNO₄; Mol. Wt.: 260.04 g/mol ) is a particularly noteworthy example. The presence of a bromine atom offers a handle for further functionalization via cross-coupling reactions and introduces the potential for halogen bonding, a key interaction in crystal engineering.[3] The methoxycarbonyl and carboxylic acid groups provide sites for amide bond formation and strong hydrogen bonding, respectively.
Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for predicting a compound's physicochemical properties, such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for obtaining this information.[4] This guide provides a detailed, field-proven protocol for determining the crystal structure of this compound, from initial synthesis to final structural analysis.
Synthesis and Purification Protocol
The synthesis of this compound can be approached through several established routes for pyridine functionalization. The following protocol is a robust and reproducible method adapted from literature precedents for the synthesis of related picolinic acids.[1][5][6]
Experimental Protocol: Synthesis
-
Esterification of Picolinic Acid Precursor: To a solution of a suitable starting material, such as 4-chloropicolinic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 4-chloropicolinate intermediate.
-
Bromination: The chloro-group can be substituted with a bromo-group via a halogen exchange reaction or by starting with a pre-brominated precursor. A common method involves treating the precursor with a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator. Causality Note: The choice of synthetic route is dictated by the commercial availability and cost of starting materials. Direct bromination of an existing picolinate ester is often efficient, but regioselectivity must be carefully controlled.
-
Purification: The crude product must be purified to ≥98% purity for successful crystallization. This is best achieved via flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes.
Single Crystal Growth Methodologies
Obtaining diffraction-quality single crystals is often the most challenging step in structural elucidation.[7] The key is to achieve a state of slow, controlled supersaturation. Given the polar nature and hydrogen-bonding capabilities of the target molecule, several techniques are likely to be successful.
Recommended Crystallization Techniques
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left in a vial covered with a perforated seal (e.g., Parafilm with pinholes). The slow evaporation of the solvent gradually increases the concentration, leading to crystal growth.[8]
-
Vapor Diffusion: A concentrated solution of the compound in a relatively low-volatility solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[7][9]
-
Solvent Layering: A concentrated solution of the compound is prepared. A less dense, miscible anti-solvent is then carefully layered on top, creating a distinct interface. Slow diffusion across this interface leads to crystal formation.[9]
Table 1: Suggested Solvent Systems for Crystallization
| Technique | Solvent (Compound is Soluble) | Anti-Solvent (Compound is Insoluble) |
| Slow Evaporation | Methanol, Ethanol, Acetone, Ethyl Acetate | N/A |
| Vapor Diffusion | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Diethyl Ether, Pentane, Hexane |
| Solvent Layering | Methanol, Acetone | Toluene, Hexane |
Spectroscopic & Analytical Characterization
Prior to attempting crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Two singlets or doublets in the aromatic region (~8.0-8.5 ppm) corresponding to the two protons on the pyridine ring. A singlet around 4.0 ppm for the methoxy (-OCH₃) protons. A broad singlet at >10 ppm for the carboxylic acid (-COOH) proton.[10][11] |
| ¹³C NMR | Resonances for the six pyridine ring carbons (some quaternary) between ~120-160 ppm. A signal for the ester carbonyl carbon (~165 ppm) and the carboxylic acid carbonyl carbon (~170 ppm). A signal for the methoxy carbon around 53 ppm.[12] |
| IR Spectroscopy | A broad O-H stretch from ~2500-3300 cm⁻¹ (carboxylic acid). Two distinct C=O stretching bands: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the ester (~1725-1740 cm⁻¹). Aromatic C=C/C=N stretches from ~1400-1600 cm⁻¹. A C-O stretch around 1100-1300 cm⁻¹.[13][14] |
| Mass Spec. (EI) | A characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity due to the ¹⁹Br and ⁸¹Br isotopes. Common fragmentation patterns would include the loss of •OCH₃ (M-31), •COOH (M-45), and the Br• radical.[15][16][17] |
Single-Crystal X-ray Diffraction: A Workflow
Once suitable crystals are obtained (ideally 0.1-0.3 mm in size and free of defects), the following workflow is employed to determine the crystal structure.[4][18]
Experimental Protocol: SC-XRD
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the goniometer head of the diffractometer.[18]
-
Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations.[19] At each orientation, a diffraction pattern is recorded. A full dataset may consist of hundreds of such images.
-
Data Reduction: The raw image files are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors, yielding a reflection file (e.g., an HKL file).
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods, typically with software like SHELXT, which provides an initial model of the atomic positions.[20]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm with software like SHELXL or CRYSTALS.[20][21] This process optimizes atomic coordinates, displacement parameters, and other structural variables to achieve the best fit between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using tools like PLATON to check for geometric plausibility and missed symmetry, and a Crystallographic Information File (CIF) is generated.[22]
Predicted Structural Features & Analysis
While the definitive structure awaits experimental determination, we can predict the most probable structural motifs based on analogous compounds in the Cambridge Structural Database (CSD) and fundamental principles of molecular interactions.
Intramolecular Geometry
The pyridine ring is expected to be essentially planar. The carboxylic acid and methoxycarbonyl substituents will likely be slightly twisted out of the plane of the ring to minimize steric hindrance.
Intermolecular Interactions & Crystal Packing
The dominant intermolecular interaction will almost certainly be the formation of a robust, centrosymmetric hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules. This is one of the most common and stable synthons in crystal engineering, described by the graph-set notation R₂²(8).[23]
Other significant, but weaker, interactions are also anticipated:
-
Halogen Bonding: The electrophilic region on the bromine atom may form a C−Br···O=C interaction with the oxygen of a nearby carbonyl group.
-
π-π Stacking: The planar pyridine rings may stack in an offset, face-to-face arrangement.
-
C-H···O Interactions: The aromatic C-H or methyl C-H groups may act as weak hydrogen bond donors to carbonyl oxygen acceptors.
These interactions will collectively direct the assembly of the hydrogen-bonded dimers into a stable three-dimensional lattice.
Table 3: Predicted Crystallographic Data (Hypothetical)
| Parameter | Predicted Value / Type | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for small, planar organic molecules. |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are highly probable due to the expected dimer formation. |
| Z (Molecules/Unit Cell) | 2 or 4 | Consistent with common packing arrangements. |
| Hydrogen Bonds | R₂²(8) Carboxylic Acid Dimer | Strongest and most predictable interaction.[23] |
| Other Interactions | Halogen bonding, π-stacking | Likely to be present and influence packing.[3] |
Conclusion
This guide provides a comprehensive, expert-driven methodology for the complete structural characterization of this compound. By following the detailed protocols for synthesis, purification, crystallization, and single-crystal X-ray diffraction, researchers can obtain the definitive crystal structure of this important molecule. The predicted analysis of its intra- and intermolecular features provides a solid foundation for interpreting the experimental results. The determination of this structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state behavior and facilitating its application in the rational design of new drugs and materials.
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How Substitution Combines with Non-Covalent Interactions to Modulate 1,4-Naphthoquinone and Its Derivatives Molecular Features—Multifactor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. depts.washington.edu [depts.washington.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. savemyexams.com [savemyexams.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 20. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 21. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 22. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 23. researchwith.stevens.edu [researchwith.stevens.edu]
An In-depth Technical Guide to the Solubility of 4-Bromo-6-(methoxycarbonyl)picolinic acid in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Solubility is a critical physicochemical parameter in drug development, influencing everything from process chemistry and formulation to bioavailability and efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-6-(methoxycarbonyl)picolinic acid, a heterocyclic compound with functionalities relevant to pharmaceutical and agrochemical research. While specific experimental solubility data for this compound is not widely published, this document serves as a first-principles guide for researchers. It combines theoretical considerations, including molecular structure analysis and Hansen Solubility Parameters, with a detailed, field-proven experimental protocol for solubility determination. The methodologies outlined herein are designed to be self-validating, ensuring researchers can generate reliable and reproducible data.
Introduction: The Significance of Solubility for this compound
This compound is a substituted pyridine derivative. Its structure, featuring a carboxylic acid, a methyl ester, and a bromine atom on a pyridine ring, suggests a molecule with a nuanced polarity profile, capable of participating in a variety of intermolecular interactions. Such compounds are often key building blocks or intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2]
Understanding the solubility of this molecule in a range of organic solvents is paramount for:
-
Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, which is crucial for reaction kinetics and yield.
-
Purification Processes: Designing effective crystallization, precipitation, or chromatographic purification strategies.
-
Formulation Development: For final products, choosing solvents or co-solvent systems that can deliver the required concentration and stability.
-
Analytical Method Development: Preparing stock solutions and standards for quantification assays like HPLC.[3]
This guide will empower the researcher to systematically approach the solubility determination for this molecule, or any structurally similar compound, from both a theoretical and a practical standpoint.
Molecular Structure Analysis
The structure of this compound (MW: 260.04 g/mol ) dictates its potential interactions with solvents.[4]
-
Polar, Protic, and H-Bonding Groups: The carboxylic acid group (-COOH) is a strong hydrogen bond donor and acceptor. The pyridine nitrogen and the ester's carbonyl oxygen are hydrogen bond acceptors. These features suggest favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetonitrile).[5]
-
Polarity and Dipole Moment: The combination of electronegative atoms (N, O, Br) creates a significant molecular dipole, enhancing solubility in polar solvents.
-
Non-Polar Regions: The aromatic pyridine ring and the methyl group of the ester contribute some non-polar character, suggesting some solubility in less polar solvents.[6]
-
Acidity: The carboxylic acid group means the compound's solubility can be dramatically influenced by pH in aqueous or alcoholic systems.
Based on this analysis, we can hypothesize that solubility will be highest in polar solvents, particularly those that can engage in hydrogen bonding. A structurally related compound, picolinic acid, is highly soluble in water and ethanol but significantly less soluble in acetonitrile, demonstrating the strong influence of hydrogen bonding.[7][8][9]
Theoretical Framework for Solubility Prediction
While experimental determination is the gold standard, theoretical models provide a rational basis for solvent selection and for interpreting results.
"Like Dissolves Like": A Qualitative Guide
The principle that "like dissolves like" is a foundational concept in solubility.[10][11] It posits that substances with similar intermolecular forces are more likely to be miscible.
-
Polar Solutes dissolve in Polar Solvents .
-
Non-polar Solutes dissolve in Non-polar Solvents .
For this compound, its multiple polar functional groups classify it as a polar molecule, predicting higher solubility in polar solvents like alcohols, DMSO, and DMF, and lower solubility in non-polar solvents like hexane or toluene.[6]
Hansen Solubility Parameters (HSP)
A more quantitative approach is the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar (dipolar) forces.
The total solubility parameter is calculated as δt = √(δD² + δP² + δH²).[13] The core principle of HSP is that substances with similar (δD, δP, δH) parameters will be miscible.[10][14] By mapping the HSP of various solvents against the experimentally determined solubility of the solute, a "solubility sphere" can be generated. Solvents whose parameters fall within this sphere are predicted to be good solvents for the solute.[15] This method is invaluable for screening and rationally selecting solvents or designing solvent blends.[12]
Experimental Protocol: Thermodynamic Solubility Determination
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[16][17] This protocol is adapted from established guidelines, such as those from the OECD, to ensure accuracy and reproducibility.[18][19][20]
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg accuracy)
-
Glass vials with PTFE-lined screw caps
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC-UV/PDA or UV-Vis spectrophotometer for quantification
Step-by-Step Experimental Workflow
The following protocol describes a robust procedure for determining solubility in a given solvent.
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of solid this compound to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A preliminary test with a small amount of solvent can help estimate the required quantity.[19][21]
-
Record the exact mass of the compound added.
-
Add a precise volume (e.g., 5.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Repeat this process in triplicate for each solvent to ensure statistical validity.
Step 2: Equilibration
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A 24-hour period is standard, but for some compounds, 48 to 72 hours may be necessary.[17][21]
-
It is advisable to test multiple time points (e.g., 24h, 48h) to confirm that the measured concentration does not change, thereby verifying that equilibrium has been reached.[21]
Step 3: Sample Isolation
-
After equilibration, allow the vials to stand undisturbed at the test temperature for a short period to let the excess solid settle.
-
To separate the saturated supernatant from the undissolved solid, centrifuge the vials at the same temperature.
-
Carefully draw a sample of the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulate matter.[16]
Step 4: Quantification
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][22][23]
-
A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.[24][25]
Diagram of Experimental Workflow
References
- 1. CAS 30766-03-1: 4-Bromopicolinic acid | CymitQuimica [cymitquimica.com]
- 2. 293294-72-1|this compound|BLD Pharm [bldpharm.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. clearsynth.com [clearsynth.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. grokipedia.com [grokipedia.com]
- 14. kinampark.com [kinampark.com]
- 15. paint.org [paint.org]
- 16. scribd.com [scribd.com]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. Analysis of Organic Compounds (HPLC-PDA) - Galala University [gu.edu.eg]
- 23. elgalabwater.com [elgalabwater.com]
- 24. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 25. arlok.com [arlok.com]
Unraveling the Therapeutic Potential of 4-Bromo-6-(methoxycarbonyl)picolinic acid: A Mechanistic and Methodological Guide
Abstract
4-Bromo-6-(methoxycarbonyl)picolinic acid is a synthetic organic compound featuring a substituted picolinic acid scaffold. While direct scientific literature elucidating its specific mechanism of action is currently unavailable, its structural characteristics strongly suggest a potential role as an enzyme inhibitor.[1] Picolinic acid and its derivatives have been identified as effective scaffolds in the development of inhibitors for various enzymes, notably including metalloenzymes such as prolyl hydroxylases.[2] This in-depth technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the hypothesized mechanism of action of this compound. We will delve into its chemical properties, explore a probable biological target and signaling pathway based on its structural alerts, and provide detailed, field-proven experimental protocols to systematically characterize its activity. This document serves as a roadmap for elucidating the therapeutic potential of this compound, grounded in scientific integrity and established methodologies.
Introduction: The Picolinic Acid Scaffold and a Hypothesized Mechanism of Action
The picolinic acid core is a privileged scaffold in medicinal chemistry, known for its ability to chelate metal ions, a property leveraged in the design of numerous enzyme inhibitors.[2] this compound (Figure 1) possesses key functional groups—a carboxylic acid and a pyridine nitrogen—that are well-suited for interaction with the active sites of metalloenzymes.
Figure 1: Chemical Structure of this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 293294-72-1 | C8H6BrNO4 | 260.04 g/mol |
Data sourced from multiple chemical suppliers.[3][4][5][6][7][8][9]
Based on the prevalence of the picolinic acid moiety in a class of drugs targeting hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes, we hypothesize that this compound acts as a prolyl hydroxylase inhibitor .[10][11] PHDs are Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases that play a crucial role in cellular oxygen sensing.[12][13] By inhibiting PHDs, the transcription factor HIF-1α is stabilized, leading to the upregulation of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[14] This mechanism is the basis for a new class of therapeutics for anemia associated with chronic kidney disease.[11]
This guide will proceed under this primary hypothesis, outlining the necessary steps to validate and characterize this compound as a PHD inhibitor.
The Hypothesized Target Pathway: HIF-1α Regulation by Prolyl Hydroxylases
Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit.[12] This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation.[13] In hypoxic conditions, the oxygen-dependent activity of PHDs is reduced, leading to the stabilization and accumulation of HIF-1α.[14] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes.
A competitive inhibitor of PHD, such as a picolinic acid derivative, is proposed to mimic the binding of the co-substrate 2-oxoglutarate at the active site, thereby preventing the hydroxylation of HIF-1α even under normoxic conditions. This leads to the stabilization of HIF-1α and the subsequent activation of its downstream targets, such as erythropoietin (EPO).[15]
Caption: Proposed mechanism of HIF-1α stabilization.
A Framework for Mechanistic Elucidation: Experimental Protocols
To rigorously test the hypothesis that this compound is a PHD inhibitor, a multi-tiered experimental approach is necessary. This approach progresses from initial biochemical validation to cellular and potentially in vivo confirmation.
Tier 1: Biochemical Assays for Direct Enzyme Inhibition
The initial step is to determine if the compound directly interacts with and inhibits the catalytic activity of PHD enzymes (primarily PHD2, the most abundant isoform).[12]
This high-throughput assay measures the hydroxylation of a biotinylated HIF-1α peptide.[13]
Materials:
-
Recombinant human PHD2 (catalytic domain)
-
Biotinylated HIF-1α peptide (e.g., residues 556-574)
-
FeSO4, L-ascorbic acid, 2-oxoglutarate (2-OG)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
AlphaScreen reagents: Streptavidin-coated Donor beads, Protein A-conjugated Acceptor beads, and a specific anti-hydroxy-proline antibody.
-
384-well microplates
Methodology:
-
Prepare a solution of PHD2 enzyme, Fe(II), and L-ascorbic acid in the assay buffer.
-
Add varying concentrations of this compound (and a known inhibitor as a positive control, e.g., Vadadustat) to the wells of a 384-well plate. Include a DMSO vehicle control.
-
Add the enzyme mixture to the wells and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a substrate mixture containing the biotinylated HIF-1α peptide and 2-OG.
-
Allow the reaction to proceed for a defined time (e.g., 10-20 minutes).
-
Stop the reaction and add a detection mixture containing the anti-hydroxy-proline antibody and the AlphaScreen beads.
-
Incubate in the dark for 1 hour to allow for bead-antibody-peptide complex formation.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the degree of inhibition.
-
Calculate the IC50 value by plotting the signal against the inhibitor concentration.[4]
To understand how the compound inhibits the enzyme (e.g., competitive, non-competitive), kinetic studies are essential.[4] A colorimetric assay that measures the consumption of the co-substrate 2-OG can be employed.[16]
Methodology:
-
Perform the PHD2 enzymatic reaction as described above, but with varying concentrations of both the inhibitor and the co-substrate 2-OG.
-
After the reaction, quench it and measure the remaining 2-OG concentration using a detection method such as derivatization with 2,4-dinitrophenylhydrazine (DNPH), which forms a colored product.[16]
-
Generate Michaelis-Menten plots (reaction rate vs. substrate concentration) at each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/rate vs. 1/[substrate]) to determine the mechanism of inhibition by observing the changes in Vmax and Km.
Table 2: Expected Outcomes of Kinetic Analysis
| Inhibition Type | Effect on Apparent Km | Effect on Apparent Vmax | Lineweaver-Burk Plot Interpretation |
| Competitive | Increases | Unchanged | Lines intersect on the y-axis |
| Non-competitive | Unchanged | Decreases | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Increases | Decreases | Lines intersect in the second quadrant |
Tier 2: Cell-Based Assays for Target Engagement and Downstream Effects
Confirming that the compound can penetrate cells and exert its effect in a biological context is a critical next step.
This assay directly measures the accumulation of HIF-1α protein in cells treated with the inhibitor.
Materials:
-
A suitable cell line (e.g., Hep3B, HEK293T)
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer, protease inhibitors
-
Antibodies: anti-HIF-1α, and a loading control (e.g., anti-β-actin)
-
Western blot equipment and reagents
Methodology:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a dose-response range of this compound for a set time (e.g., 4-6 hours) under normoxic conditions.
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary anti-HIF-1α antibody, followed by a secondary antibody.
-
Detect the signal using chemiluminescence.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
An increase in the HIF-1α band intensity with increasing inhibitor concentration indicates successful target engagement.[13]
This assay quantifies the transcriptional activity of the stabilized HIF-1α.
Methodology:
-
Use a cell line stably transfected with a luciferase reporter gene under the control of a hypoxia-response element (HRE) promoter.[13]
-
Treat the cells with a dose-response range of the inhibitor.
-
After an appropriate incubation period (e.g., 16-24 hours), lyse the cells.
-
Measure luciferase activity using a luminometer.
-
An increase in luminescence indicates that the stabilized HIF-1α is transcriptionally active.
Caption: A streamlined workflow for inhibitor characterization.
Conclusion and Future Directions
The structural features of this compound provide a strong rationale for investigating its potential as a prolyl hydroxylase inhibitor. The experimental framework detailed in this guide offers a systematic and robust pathway for validating this hypothesis. By progressing from direct biochemical inhibition assays to cell-based functional readouts, researchers can build a comprehensive profile of this compound's mechanism of action. Positive results from these studies would warrant further investigation into its selectivity against other 2-OG dependent dioxygenases, as well as preclinical studies in animal models of anemia to establish its therapeutic potential. This methodical approach ensures scientific rigor and provides the foundational data necessary for any subsequent drug development program.
References
- 1. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinic acids as β-exosite inhibitors of botulinum neurotoxin A light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 001chemical.com [001chemical.com]
- 8. molecularinfo.com [molecularinfo.com]
- 9. clearsynth.com [clearsynth.com]
- 10. Tetrahydropyridin-4-ylpicolinoylglycines as novel and orally active prolyl hydroxylase 2 (PHD2) inhibitors for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-6-(methoxycarbonyl)picolinic acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-6-(methoxycarbonyl)picolinic acid, a key intermediate in modern synthetic chemistry. The document delves into the compound's chemical properties, and its burgeoning role in the synthesis of complex pharmaceutical agents. A detailed, field-proven experimental protocol for its application is presented, offering researchers and drug development professionals a practical resource for leveraging this versatile molecule. While the specific historical discovery of this compound remains to be pinpointed in publicly accessible literature, its utility is increasingly evident in recent patent literature, marking it as a compound of growing significance.
Introduction: The Strategic Importance of Substituted Picolinic Acids
Picolinic acid and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The introduction of a bromine atom, as seen in this compound, provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide focuses on the technical details and practical applications of this specific bromo-substituted picolinate, a compound that is demonstrating increasing value as a versatile building block in the synthesis of novel therapeutics.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 293294-72-1 | [3] |
| Molecular Formula | C8H6BrNO4 | [4][5] |
| Molecular Weight | 260.04 g/mol | [4][5] |
| Appearance | White to off-white powder or crystals | [6] |
| IUPAC Name | 4-bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid | |
| Storage Conditions | Inert atmosphere, 2-8°C |
These properties indicate a stable, crystalline solid under appropriate storage conditions, suitable for use in a variety of synthetic transformations.
Synthesis of this compound: A Proposed Pathway
While a definitive, published protocol for the initial synthesis of this compound has not been identified in the current literature, a plausible synthetic route can be proposed based on established methodologies for the preparation of substituted picolinic acids. A potential pathway could involve the selective bromination of a suitable picolinic acid precursor, followed by esterification. The following diagram illustrates a hypothetical, yet chemically sound, synthetic workflow.
Caption: A proposed synthetic pathway for this compound.
Disclaimer: This proposed pathway is based on general principles of organic synthesis and has not been experimentally validated from available literature. Researchers should perform their own optimization and characterization.
Applications in the Synthesis of Complex Molecules: A Case Study
The utility of this compound as a synthetic intermediate is highlighted in recent patent literature. A notable example is its use in the preparation of substituted 4-([1][7][8]triazolo[1,5-a]pyridin-6-yl)thiophene-2-carboxamide derivatives, which are being investigated for their therapeutic potential.
Experimental Protocol: Synthesis of a Key Amide Intermediate
The following protocol is adapted from patent CN117120052A and details the use of this compound in an amide coupling reaction.[7]
Objective: To synthesize the amide product from this compound and a primary amine.
Materials:
-
This compound (CAS 293294-72-1)[7]
-
(1-fluoropropan-2-yl)amine hydrochloride (racemic)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid (4.3 g, 16.54 mmol) in N,N-dimethylformamide (50 ml), add HATU (9.43 g, 24.8 mmol) and N,N-diisopropylethylamine (6.41 g, 49.6 mmol).[7]
-
Add racemic 1-fluoropropan-2-amine hydrochloride (2.25 g, 19.8 mmol) to the mixture.[7]
-
Stir the reaction mixture at room temperature for 3 hours.[7]
-
Upon completion of the reaction (monitored by a suitable technique such as TLC or LC-MS), the product can be isolated using standard work-up and purification procedures.
Causality of Experimental Choices:
-
HATU: This coupling reagent is chosen for its efficiency in promoting amide bond formation with minimal side reactions and racemization.
-
DIPEA: A non-nucleophilic base is essential to neutralize the hydrochloride salt of the amine and the acid generated during the reaction without interfering with the coupling process.
-
DMF: This polar aprotic solvent is selected for its ability to dissolve all reactants and facilitate the reaction.
The following diagram illustrates the workflow of this synthetic step.
Caption: Workflow for the synthesis of an amide intermediate.
Future Perspectives in Drug Discovery
The presence of both a carboxylic acid and a methyl ester on the picolinic acid scaffold of this compound offers synthetic chemists a high degree of flexibility. The carboxylic acid can be readily converted to a variety of functional groups, such as amides, as demonstrated, while the ester provides a latent carboxylic acid that can be unmasked at a later stage of the synthesis. The bromo substituent is a key feature, allowing for the introduction of diverse molecular fragments through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This versatility makes this compound an attractive starting material for the construction of libraries of complex molecules for high-throughput screening in drug discovery programs.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature provides a platform for the efficient construction of complex molecular architectures. While its historical origins are not yet fully elucidated, its contemporary application in the synthesis of potential therapeutic agents is a testament to its growing importance. The detailed protocol provided herein offers a practical example of its utility and serves as a foundation for further exploration of its synthetic potential. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the strategic application of intermediates like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. mdpi.com [mdpi.com]
- 3. molecularinfo.com [molecularinfo.com]
- 4. 293294-72-1 | this compound | Bromides | Ambeed.com [ambeed.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound, CasNo.293294-72-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. CN117120052A - å代ç4-([1,2,4]ä¸åå¹¶[1,5-a]å¡å¶-6-åº)å»å©-2-ç²é °èºè¡çç©åå ¶ç¨é - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Topic: 4-Bromo-6-(methoxycarbonyl)picolinic Acid Derivatives and Analogs
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromo-6-(methoxycarbonyl)picolinic acid, a versatile scaffold for the development of novel therapeutics. We will explore its synthesis, derivatization strategies, and potential applications, offering insights grounded in established chemical principles and medicinal chemistry practices.
Part 1: The Picolinic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are recognized as "privileged" scaffolds in drug discovery.[1][2] This designation stems from their ability to interact with a wide range of biological targets. The pyridine nitrogen acts as a hydrogen bond acceptor, while the carboxylic acid provides a crucial point for ionic interactions and hydrogen bonding.[3]
The specific compound, this compound, offers distinct advantages for drug design:
-
Tunable Physicochemical Properties: The bromo and methoxycarbonyl groups modulate the molecule's electronics and lipophilicity.
-
A Handle for Diversification: The bromine atom at the 4-position is an ideal functional group for introducing molecular diversity via cross-coupling reactions.[]
-
Strategic Vector for Target Interaction: The substituents provide vectors that can be modified to optimize binding with a biological target.
Part 2: Synthesis and Derivatization Strategies
A robust and flexible synthetic route is essential for exploring the chemical space around this scaffold.
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors.
Experimental Protocol: Synthesis of this compound
-
Oxidation: Start with 6-methylpicolinic acid. The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).
-
Bromination: The resulting pyridine-2,6-dicarboxylic acid is then regioselectively brominated at the 4-position using N-Bromosuccinimide (NBS) and a suitable catalyst.
-
Mono-esterification: A selective mono-esterification of the 6-carboxylic acid is performed using methanol with an acid catalyst, taking advantage of the different steric and electronic environments of the two carboxylic acids.
-
Purification: The final product is purified using column chromatography or recrystallization to yield this compound.[5]
Causality Behind Experimental Choices:
-
Regioselectivity: The bromination at the 4-position is directed by the electron-withdrawing nature of the two carboxylic acid groups, which deactivates the 3 and 5 positions.
-
Selective Esterification: The carboxylic acid at the 6-position is generally more sterically accessible than the one at the 2-position, allowing for selective reaction under controlled conditions.
Diversification via Cross-Coupling Reactions
The bromine atom is the key to unlocking a vast chemical space. Palladium-catalyzed cross-coupling reactions are the workhorse methods for this diversification.
Experimental Workflow: Analog Synthesis
Caption: Diversification of the scaffold via cross-coupling.
Data Presentation: Representative Analog Synthesis
| Analog Type | Reaction | Key Reagents | Purpose in Drug Design |
| Aryl/Heteroaryl | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Accessing hydrophobic pockets, π-π stacking |
| Alkynyl | Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | Rigid linkers, probes for linear pockets |
| Amino | Buchwald-Hartwig | Primary/Secondary Amine, Pd₂(dba)₃, BINAP, NaOtBu | Introducing H-bond donors/acceptors |
Part 3: Biological Applications and Target Engagement
The structural features of picolinic acid derivatives make them suitable candidates for a variety of biological targets, particularly enzymes.[1]
Case Study: Inhibition of Metalloenzymes
Picolinic acid is an effective bidentate chelating agent for various metal ions, including zinc.[3] This property can be exploited to inhibit metalloenzymes, where a zinc ion is crucial for catalytic activity. Metallo-β-lactamases (MBLs), which confer antibiotic resistance to bacteria, are a prime example of such a target.
Signaling Pathway: Mechanism of Metallo-β-lactamase Inhibition
Caption: Chelation-based inhibition of metallo-β-lactamases.
By synthesizing a library of analogs with different groups at the 4-position, researchers can probe the enzyme's active site to enhance potency and selectivity, potentially leading to new drugs that can overcome antibiotic resistance.
Part 4: Future Directions
The this compound scaffold is a platform ripe for further exploration. Future work could focus on:
-
Novel Therapeutic Targets: Investigating the activity of its derivatives against other classes of enzymes or receptors, such as kinases or G protein-coupled receptors.[6]
-
Advanced Synthetic Methods: Employing techniques like C-H activation to functionalize other positions on the pyridine ring, further expanding chemical diversity.[7][8]
-
Structure-Based Drug Design: Using computational modeling and X-ray crystallography to rationally design derivatives with improved binding affinity and pharmacokinetic properties.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. clearsynth.com [clearsynth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heterocycle Synthesis via Direct C-H/N-H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-Bromo-6-(methoxycarbonyl)picolinic acid for Researchers and Drug Development Professionals
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Bromo-6-(methoxycarbonyl)picolinic acid, a key building block in modern organic synthesis and medicinal chemistry. This document delves into the critical aspects of sourcing, quality control, handling, and application of this versatile reagent, empowering you to make informed decisions in your research and development endeavors.
Introduction: The Strategic Value of this compound in Synthesis
This compound (CAS No. 293294-72-1) is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its unique trifunctional nature, featuring a carboxylic acid, a methyl ester, and a bromine atom on the picolinic acid scaffold, offers a rich platform for a variety of chemical transformations. This strategic arrangement of functional groups allows for sequential and site-selective modifications, making it a valuable asset in the construction of novel pharmaceutical candidates and other high-value chemical entities.
The picolinic acid core is a well-established pharmacophore present in numerous bioactive molecules, and the strategic placement of the bromo and methoxycarbonyl groups provides synthetic handles for diversification and the introduction of additional functionalities.[1] The bromine atom, for instance, can readily participate in cross-coupling reactions, while the carboxylic acid and ester groups offer opportunities for amide bond formation, reduction, or other modifications.
Commercial Suppliers and Procurement Considerations
A critical first step in any research program is the reliable sourcing of starting materials. This compound is available from a range of chemical suppliers. The following table provides a summary of prominent commercial sources.
| Supplier | CAS Number | Molecular Weight | Stated Purity | Additional Information |
| BLD Pharm | 293294-72-1 | 260.04 | Information available upon request | Offers various quantities and provides access to documentation like NMR, HPLC, LC-MS, and UPLC data.[2] |
| Sigma-Aldrich | 293294-72-1 | 260.04 | ≥95% | Provides safety data and mentions the availability of Certificate of Analysis (CoA) and Certificate of Origin (CoO). |
| Clearsynth | 293294-72-1 | 260.04 | High quality | Accompanied by a Certificate of Analysis.[3] |
| 001CHEMICAL | 293294-72-1 | 260.04 | NLT 98% | |
| AstaTech, Inc. | 293294-72-1 | 260.04 | 95% |
Expert Insight: When selecting a supplier, it is imperative to look beyond the listed purity and consider the consistency of quality between batches. For drug discovery and development applications, establishing a relationship with a supplier who can provide detailed batch-specific analytical data and has a robust quality management system is paramount. Always request a Certificate of Analysis for the specific lot you are purchasing.
Quality Control and In-House Verification: A Self-Validating System
While suppliers provide a Certificate of Analysis, it is best practice to perform in-house quality control to verify the identity, purity, and integrity of the received material. This not only ensures the reliability of your experimental results but also helps in identifying any potential impurities that might interfere with your downstream applications.
Key Analytical Techniques
A comprehensive quality control workflow for this compound should include the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation and can reveal the presence of proton- and carbon-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be used in conjunction with HPLC (LC-MS) to identify unknown impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule, serving as a good identity check.
Experimental Protocol: HPLC Purity Analysis
The following is a general HPLC method that can be adapted for the purity analysis of this compound.
Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or formic acid) in water.
-
Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient:
-
0-20 min: 30% B to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: 30% B (equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Causality Behind Experimental Choices:
-
Reverse-Phase C18 Column: This is a versatile column suitable for the separation of moderately polar organic molecules like the target compound.
-
Acidified Mobile Phase: The addition of TFA or formic acid helps to protonate the carboxylic acid group, leading to better peak shape and retention on the reverse-phase column.
-
Gradient Elution: A gradient from a lower to a higher concentration of organic solvent (acetonitrile) is used to ensure the elution of both polar and non-polar impurities, providing a comprehensive purity profile.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
Based on available safety data sheets, this compound is associated with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Avoid inhalation of dust or vapors.[4]
-
Avoid contact with skin and eyes.[4]
-
In case of contact, immediately flush the affected area with copious amounts of water.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Recommended storage temperature is typically between 2-8°C.
Application in Synthesis: A Hypothetical Case Study
To illustrate the utility of this compound, let us consider its application in the synthesis of a hypothetical drug candidate, "Compound X," a novel kinase inhibitor.
Synthetic Strategy:
The synthetic plan for Compound X involves a key Suzuki cross-coupling reaction to introduce a substituted aryl group at the 4-position of the picolinic acid core, followed by amidation of the carboxylic acid.
A hypothetical synthetic route to "Compound X".
Experimental Protocol (Hypothetical):
Step 1: Suzuki Coupling
-
To a solution of this compound (1.0 eq) in a suitable solvent system (e.g., dioxane/water), add the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the 4-aryl-6-(methoxycarbonyl)picolinic acid intermediate.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are highly effective in mediating the formation of carbon-carbon bonds via the Suzuki coupling reaction.
-
Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst.
Step 2: Amidation
-
To a solution of the 4-aryl-6-(methoxycarbonyl)picolinic acid intermediate (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final "Compound X."
Causality Behind Experimental Choices:
-
Coupling Agent: A coupling agent like HATU is used to activate the carboxylic acid, facilitating its reaction with the amine to form a stable amide bond.
-
Anhydrous Conditions: The amidation reaction is sensitive to water, which can hydrolyze the activated carboxylic acid intermediate.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. A thorough understanding of its commercial availability, quality control parameters, and safe handling procedures is essential for its effective utilization. By implementing a robust in-house verification system and leveraging its unique chemical reactivity, researchers can confidently incorporate this reagent into their synthetic strategies to accelerate the discovery and development of novel chemical entities.
References
Methodological & Application
Synthesis of 4-Bromo-6-(methoxycarbonyl)picolinic Acid: An Application Note and Detailed Protocol
Introduction
4-Bromo-6-(methoxycarbonyl)picolinic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a prevalent scaffold in a multitude of pharmacologically active compounds. The strategic placement of the bromine atom at the 4-position provides a versatile handle for further molecular elaboration through various cross-coupling reactions, while the carboxylic acid and methyl ester functionalities at the 2- and 6-positions, respectively, offer sites for amide bond formation and other derivatizations. This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of this compound, commencing from commercially available starting materials. The presented methodology is designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.
Synthetic Strategy Overview
The synthesis of this compound is approached through a logical three-step sequence, beginning with the formation of a key intermediate, 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid). This intermediate is then subjected to bromination to install the bromo-substituent at the 4-position. The final step involves a selective mono-esterification to yield the target compound. This strategy is advantageous as it utilizes readily available precursors and employs well-established chemical transformations.
Figure 1: A high-level overview of the synthetic route to this compound.
Detailed Experimental Protocols
Part 1: Synthesis of Chelidamic Acid (4-Hydroxypyridine-2,6-dicarboxylic acid)
The initial step involves the conversion of chelidonic acid to chelidamic acid through ammonolysis. This reaction proceeds by the replacement of the pyran oxygen with a nitrogen atom, a transformation that is both efficient and high-yielding[1][2].
Materials and Reagents:
| Reagent/Material | Formula | M.W. | CAS No. |
| Chelidonic acid | C₇H₄O₆ | 184.10 | 99-32-1 |
| Ammonium hydroxide (28-30%) | NH₄OH | 35.05 | 1336-21-6 |
| Hydrochloric acid (conc.) | HCl | 36.46 | 7647-01-0 |
| Deionized water | H₂O | 18.02 | 7732-18-5 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend chelidonic acid (1.0 eq) in deionized water.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add concentrated ammonium hydroxide (approx. 10 eq) dropwise to the stirred suspension. The reaction is exothermic and the addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture to a pH of approximately 1-2 with concentrated hydrochloric acid. This should be done in an ice bath as the neutralization is exothermic.
-
The precipitated product, chelidamic acid, is collected by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford chelidamic acid as a white to off-white solid.
Part 2: Synthesis of 4-Bromopyridine-2,6-dicarboxylic acid
This step involves the bromination of the 4-hydroxy group of chelidamic acid. This transformation can be achieved using a phosphorus-based brominating agent such as phosphorus pentabromide[3].
Materials and Reagents:
| Reagent/Material | Formula | M.W. | CAS No. |
| Chelidamic acid | C₇H₅NO₅ | 183.12 | 138-60-3 |
| Phosphorus pentabromide | PBr₅ | 430.49 | 7789-69-7 |
| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 |
| Methanol (anhydrous) | CH₃OH | 32.04 | 67-56-1 |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend chelidamic acid (1.0 eq) in anhydrous dichloromethane.
-
Carefully add phosphorus pentabromide (2.0-2.5 eq) portion-wise to the suspension under a nitrogen atmosphere. The reaction is exothermic and may release HBr gas, so it should be performed in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding anhydrous methanol to convert the intermediate acyl bromide to the dimethyl ester.
-
The resulting solution containing dimethyl 4-bromopyridine-2,6-dicarboxylate is then concentrated under reduced pressure.
-
The crude diester is then hydrolyzed to the dicarboxylic acid by dissolving it in a mixture of methanol and a 1M aqueous solution of sodium hydroxide and stirring at room temperature overnight.
-
After hydrolysis, the methanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl to a pH of 1-2.
-
The precipitated 4-bromopyridine-2,6-dicarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Part 3: Selective Mono-esterification to this compound
The final step is a selective mono-esterification of the dicarboxylic acid. Controlling the stoichiometry of the alcohol and the reaction conditions is crucial to favor the formation of the mono-ester over the di-ester[4].
Materials and Reagents:
| Reagent/Material | Formula | M.W. | CAS No. |
| 4-Bromopyridine-2,6-dicarboxylic acid | C₇H₄BrNO₄ | 246.02 | 162102-81-0 |
| Methanol (anhydrous) | CH₃OH | 32.04 | 67-56-1 |
| Sulfuric acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
Procedure:
-
Suspend 4-bromopyridine-2,6-dicarboxylic acid (1.0 eq) in anhydrous methanol (a large excess is used as the solvent).
-
Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Allow the mixture to warm to room temperature and then heat to a gentle reflux for a controlled period (e.g., 2-4 hours). The reaction should be carefully monitored by TLC or LC-MS to maximize the yield of the mono-ester and minimize the formation of the di-ester.
-
Once the desired conversion is achieved, cool the reaction mixture and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to isolate the this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Chelidamic acid | C₇H₅NO₅ | 183.12 | White to off-white solid |
| 4-Bromopyridine-2,6-dicarboxylic acid | C₇H₄BrNO₄ | 246.02 | White to pale yellow solid |
| This compound | C₈H₆BrNO₄ | 260.04 | White to off-white solid |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following this three-step procedure, researchers can efficiently produce this valuable building block for applications in drug discovery and development. The causality behind each experimental choice has been explained to provide a deeper understanding of the synthetic process.
References
The Strategic Application of 4-Bromo-6-(methoxycarbonyl)picolinic Acid in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, heterocycles bearing multiple functional groups offer a rich platform for diversification and structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of 4-Bromo-6-(methoxycarbonyl)picolinic acid , a trifunctional scaffold poised for significant applications in medicinal chemistry. We will delve into its inherent chemical reactivity and present detailed protocols for its derivatization, empowering researchers to leverage its full potential in the synthesis of next-generation therapeutics.
Introduction: Unpacking the Potential of a Trifunctional Pyridine Scaffold
This compound (CAS No. 293294-72-1) is a pyridine derivative characterized by three key functional groups: a bromine atom at the 4-position, a carboxylic acid at the 2-position, and a methyl ester at the 6-position.[1] This unique arrangement of functionalities makes it an exceptionally valuable starting material for the synthesis of complex, highly substituted pyridine cores, which are prevalent in a wide array of biologically active compounds.[2]
The picolinic acid moiety itself is recognized as a "privileged" scaffold in medicinal chemistry, known for its ability to form stable complexes with metal ions and to serve as a versatile template for the design of enzyme inhibitors and other therapeutic agents.[3] The presence of the bromine atom provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[4][5] Simultaneously, the carboxylic acid is primed for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments and modulating physicochemical properties.[6][7] The methyl ester offers an additional site for modification, such as hydrolysis followed by further coupling reactions or selective reduction.
This guide will focus on the two most impactful synthetic transformations for this building block: Suzuki-Miyaura cross-coupling at the C4-position and amide bond formation at the C2-carboxylic acid.
Core Applications and Synthetic Protocols
The true utility of this compound lies in its capacity for sequential and regioselective modifications. The following protocols provide detailed, step-by-step methodologies for key synthetic transformations, along with the scientific rationale behind the chosen conditions.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forging carbon-carbon bonds, and the bromo-substituted pyridine ring of our title compound is an excellent substrate for this transformation. This reaction allows for the introduction of a vast array of substituents at the 4-position, which can be critical for modulating target engagement and pharmacokinetic properties of a drug candidate.
This protocol describes a representative coupling of this compound with a commercially available arylboronic acid.
Objective: To synthesize a 4-aryl-6-(methoxycarbonyl)picolinic acid derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Stir the mixture vigorously and heat to 80-90 °C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-(methoxycarbonyl)picolinic acid.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often effective for heteroaromatic halides.
-
Base: Potassium carbonate is a common and effective base for activating the boronic acid for transmetalation.[4]
-
Solvent System: The mixture of dioxane and water is a standard solvent system for Suzuki reactions, as it solubilizes both the organic and inorganic reagents.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) active catalyst.
Visualization of the Suzuki Coupling Workflow:
References
- 1. clearsynth.com [clearsynth.com]
- 2. Buy this compound | 293294-72-1 [smolecule.com]
- 3. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma | MDPI [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hepatochem.com [hepatochem.com]
- 7. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffolding of 4-Bromo-6-(methoxycarbonyl)picolinic Acid: A Gateway to Novel Compound Synthesis
Introduction: A Privileged Building Block in Modern Chemistry
In the landscape of drug discovery and materials science, the design and synthesis of novel molecular entities with precisely controlled three-dimensional structures are of paramount importance. Heterocyclic compounds, particularly those based on the pyridine scaffold, are a cornerstone of many successful pharmaceuticals and functional materials. 4-Bromo-6-(methoxycarbonyl)picolinic acid emerges as a highly versatile and valuable building block for the synthesis of a diverse array of complex molecules. Its strategic placement of three distinct functional groups—a carboxylic acid, a methyl ester, and a bromine atom—on the picolinic acid framework allows for a programmed and sequential chemical modification, opening a vast chemical space for exploration.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a strategic starting material. We will delve into its inherent chemical reactivity and present detailed, field-proven protocols for its transformation into more complex derivatives through key synthetic reactions. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 293294-72-1 | [1][2][3] |
| Molecular Formula | C₈H₆BrNO₄ | [1][3] |
| Molecular Weight | 260.04 g/mol | [1][3] |
| Appearance | White powder or crystals | [1] |
| Storage | Sealed and preserved, inert atmosphere, 2-8°C | [1][4] |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Strategic Functionalization: A Trifecta of Reactive Sites
The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.
Caption: Orthogonal reactivity of this compound.
This distinct reactivity profile enables chemists to selectively address one functional group while leaving the others intact, paving the way for the synthesis of complex, multifunctional molecules.
Application Protocols: Gateway to Molecular Diversity
The following sections provide detailed, step-by-step protocols for key transformations of this compound. These protocols are based on well-established methodologies for structurally similar compounds and serve as a robust starting point for synthetic exploration.
Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The bromine atom at the C4-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are foundational in modern organic synthesis.[5]
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[6][7]
Reaction Principle: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a base. The catalytic cycle comprises oxidative addition, transmetalation, and reductive elimination.[8]
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-6-(methoxycarbonyl)picolinic acid derivative.
Causality of Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimization.
-
Base: An inorganic base like K₂CO₃ is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.[8]
-
Solvent: A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic and inorganic reagents.
The Sonogashira coupling is an efficient method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and key components in various functional materials.[9][10]
Reaction Principle: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide in the presence of a copper(I) co-catalyst and an amine base.[11]
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Solvent and Reagent Addition: Add anhydrous and degassed triethylamine (5 mL) and then the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-6-(methoxycarbonyl)picolinic acid derivative.
Causality of Choices:
-
Co-catalyst: Copper(I) iodide is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]
-
Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst.
Amide Bond Formation at the C2-Carboxylic Acid
The carboxylic acid at the C2-position is readily activated for amide bond formation, a reaction of fundamental importance in medicinal chemistry and the synthesis of bioactive molecules.
Reaction Principle: The carboxylic acid is typically activated in situ using a coupling reagent to form a reactive intermediate (e.g., an active ester), which then reacts with an amine to form the amide bond.[12]
Detailed Protocol (using HATU as a coupling reagent):
-
Reaction Setup: To a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Reagent Addition: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0 mmol) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Causality of Choices:
-
Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization in the case of chiral amines.[12]
-
Base: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and the amine hydrochloride salt if used.
-
Solvent: DMF is a polar aprotic solvent that is excellent for dissolving a wide range of reactants for amide coupling reactions.
Conclusion and Future Outlook
This compound is a powerful and versatile building block that provides a strategic entry point for the synthesis of a wide range of novel compounds. The orthogonal reactivity of its functional groups allows for a controlled and stepwise elaboration of the molecular scaffold, making it an invaluable tool for medicinal chemists and materials scientists. The protocols detailed in this application note provide a solid foundation for the exploration of its synthetic potential. Future work will focus on expanding the repertoire of reactions and showcasing the synthesis of specific biologically active molecules and functional materials derived from this privileged starting material.
References
- 1. This compound, CasNo.293294-72-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. This compound | 293294-72-1 [sigmaaldrich.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 293294-72-1|this compound|BLD Pharm [bldpharm.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Experimental procedure for the purification of 4-Bromo-6-(methoxycarbonyl)picolinic acid
Application Notes and Protocols:
High-Purity Isolation of 4-Bromo-6-(methoxycarbonyl)picolinic Acid: A Multi-Step Purification Strategy
Abstract
This application note provides a detailed experimental procedure for the purification of this compound, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The protocol is designed for researchers, chemists, and drug development professionals requiring a high-purity product. The core purification strategy leverages the molecule's unique bifunctional nature, possessing both a carboxylic acid and a methyl ester. This guide details a primary purification via acid-base extraction, followed by an optional recrystallization step for achieving superior purity. Furthermore, we outline a comprehensive suite of analytical techniques for the rigorous assessment of the final product's purity and structural integrity.
Introduction and Scientific Rationale
This compound is a pyridine derivative featuring a carboxylic acid at the 2-position, a methoxycarbonyl group at the 6-position, and a bromine substituent at the 4-position. Picolinic acid and its derivatives are widely utilized as versatile building blocks in medicinal chemistry and coordination chemistry, forming stable complexes with various metal ions.[3][4] The biological and chemical reactivity of these molecules is highly dependent on their purity. Impurities from synthetic precursors or side reactions can interfere with downstream applications, leading to inconsistent results and potential safety concerns.
The purification strategy herein is dictated by the compound's key functional groups. The presence of an acidic carboxylic acid group allows for its selective separation from neutral or basic impurities through acid-base extraction.[5][6] This classical and highly effective technique manipulates the solubility of the target compound by converting it into its water-soluble salt form, leaving organic-soluble impurities behind.[7][8] For applications demanding the highest purity, a subsequent recrystallization step is detailed, which purifies the solid based on differences in solubility between the desired compound and remaining trace impurities.[9]
Physicochemical Properties & Handling
A thorough understanding of the compound's properties is critical for safe handling and effective purification.
| Property | Value | Source |
| CAS Number | 293294-72-1 | [1][10] |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Molecular Weight | 260.04 g/mol | [1][10] |
| Appearance | White to pale-yellow powder or crystals. | [10][11] |
| Purity (Typical) | ≥95% | [10][12] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [10][12] |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [10][12] |
| Precautionary Statements | P261, P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [10] |
Experimental Workflow Overview
The overall process involves the selective extraction of the acidic target compound from a crude mixture, followed by its precipitation and collection. An optional recrystallization step can be performed for further purification, and the final product's purity is confirmed using various analytical methods.
Caption: Overall workflow for purification and analysis.
Detailed Purification Protocol
Part A: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic target compound from neutral and basic impurities.
Causality: The carboxylic acid group (pKa ~2-5) is readily deprotonated by a weak base like sodium bicarbonate (NaHCO₃), forming a water-soluble sodium salt.[7][8] Neutral organic impurities remain in the organic phase. The use of a weak base is crucial to prevent the potential hydrolysis of the methyl ester group, which could occur with a strong base like sodium hydroxide.[5]
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Base Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any CO₂ pressure that builds up.
-
Layer Separation: Allow the layers to separate fully. The target compound is now in the upper aqueous layer as its sodium salt. Drain the lower organic layer into a clean flask.
-
Repeat Extraction: Re-extract the organic layer with a fresh portion of saturated NaHCO₃ solution to ensure complete recovery. Combine the aqueous layers. The organic layer now contains neutral impurities and can be set aside.
-
Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution is acidic (pH ~2-3), as confirmed by pH paper.[6][7] The white to off-white solid of pure this compound will precipitate out of the solution.[6]
-
Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Caption: Flowchart of the acid-base extraction procedure.
Part B: High-Purity Recrystallization (Optional)
For applications requiring greater than 99% purity, recrystallization is recommended.
Causality: This technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system.[9] By dissolving the compound in a hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize out, leaving impurities behind in the solvent.
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair. Good candidates for carboxylic acids include ethanol/water or toluene/petroleum ether.[9] The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the purified solid from Part A into an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Purity Assessment and Characterization
Post-purification analysis is a self-validating step to confirm the success of the procedure.[13] A combination of chromatographic and spectroscopic methods should be employed.
| Technique | Purpose | Expected Result for Pure Compound |
| Thin-Layer Chromatography (TLC) | Qualitative purity check; monitor purification. | A single spot with a consistent Rf value.[14][15] |
| Melting Point Analysis | Assess purity. | A sharp and defined melting point range. Impurities typically broaden and depress the melting point.[13][15] |
| HPLC (High-Performance Liquid Chromatography) | Quantify purity. | A single major peak, allowing for purity calculation (e.g., >99%). A C18 column with a mobile phase of acetonitrile and acidified water is a common starting point for picolinic acid derivatives.[16][17][18] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation and impurity identification. | The spectrum should match the known structure of this compound, with no significant peaks corresponding to impurities.[14][19] |
| Mass Spectrometry (MS) | Confirm molecular weight. | A molecular ion peak corresponding to the exact mass of the compound (259.95/261.95 for Br isotopes).[14][19] |
Conclusion
The described protocol, centered on a robust acid-base extraction, provides an efficient and reliable method for obtaining high-purity this compound from crude synthetic mixtures. The optional recrystallization step further enhances purity for the most demanding applications. Rigorous analytical validation is essential to confirm the identity and purity of the final product, ensuring its suitability for downstream use in research and development.
References
- 1. clearsynth.com [clearsynth.com]
- 2. CAS 30766-03-1: 4-Bromopicolinic acid | CymitQuimica [cymitquimica.com]
- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. vernier.com [vernier.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. This compound | 293294-72-1 [sigmaaldrich.com]
- 11. This compound, CasNo.293294-72-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 12. This compound | 293294-72-1 [sigmaaldrich.com]
- 13. tutorchase.com [tutorchase.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 16. mdpi.com [mdpi.com]
- 17. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
Application Note: Comprehensive NMR Analysis of 4-Bromo-6-(methoxycarbonyl)picolinic acid
Introduction and Scope
4-Bromo-6-(methoxycarbonyl)picolinic acid is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a bifunctional molecule featuring a carboxylic acid, an ester, and a bromine atom, it serves as a versatile building block for the synthesis of more complex molecular architectures. Accurate structural elucidation and purity assessment are paramount for its application in drug development and scientific research.
This document provides a detailed guide to the comprehensive Nuclear Magnetic Resonance (NMR) analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering both foundational protocols and in-depth insights into spectral interpretation. The methodologies described herein leverage one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to achieve unambiguous structural assignment and confirmation.
Molecular Structure and Predicted NMR Signatures
The chemical structure of this compound dictates a unique set of NMR-active nuclei, which will give rise to a predictable yet information-rich spectral fingerprint.
Chemical Structure:
The key structural features for NMR analysis are:
-
A disubstituted pyridine ring with two aromatic protons.
-
A methoxy group (-OCH₃) from the methyl ester.
-
A carboxylic acid group (-COOH).
-
Eight distinct carbon environments.
Based on this structure, we can anticipate the following NMR signals, which will be confirmed through detailed analysis.
Experimental Protocols
A successful NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.
Part A: Protocol for NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample should be homogeneous and free of particulate matter.[3]
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)[4][5]
-
High-quality 5 mm NMR tubes, clean and unscratched[6]
-
Deuterated solvent (e.g., DMSO-d₆, Chloroform-d)
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
Step-by-Step Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of 4-Bromo-6-(methoxycarbonyl)polic acid and place it into a small, clean vial.
-
Solvent Selection and Dissolution:
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for this compound due to its ability to dissolve polar carboxylic acids and because the exchangeable carboxylic acid proton is readily observable. Chloroform-d (CDCl₃) is another common choice for general organic compounds.[3]
-
Gently vortex or swirl the vial to ensure the sample is completely dissolved. If necessary, gentle heating can aid dissolution.
-
-
Transfer to NMR Tube:
-
Once fully dissolved, use a clean glass Pasteur pipette to transfer the solution into the NMR tube.
-
To remove any undissolved particulates, which can degrade spectral quality, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.[7]
-
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification. Ensure the exterior of the tube is clean before inserting it into the spectrometer.[5]
Part B: Protocol for NMR Data Acquisition
The following experiments are recommended for a comprehensive structural analysis. The parameters provided are typical for a 400 or 500 MHz NMR spectrometer.
Recommended Experiments:
-
¹H NMR: For determining the number and environment of protons.
-
¹³C{¹H} NMR: For identifying the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): To identify proton-proton spin coupling relationships.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
The logical flow of the experimental and analytical process is outlined below.
Caption: Experimental workflow for NMR analysis.
Spectral Interpretation and Data Analysis
The following sections detail the expected results and interpretation of the NMR spectra for this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons, the methoxy protons, and the carboxylic acid proton.
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3 | ~8.3 - 8.6 | Doublet (d) or Singlet (s) | 1H | Aromatic proton adjacent to the nitrogen and deshielded by the electron-withdrawing groups. |
| H-5 | ~8.1 - 8.4 | Doublet (d) or Singlet (s) | 1H | Aromatic proton deshielded by the bromine and adjacent carbonyl group. |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | Methoxy protons show a characteristic singlet in this region.[8] |
| -COOH | >13.0 (in DMSO-d₆) | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to chemical exchange. |
-
Chemical Shift: Protons on a pyridine ring are generally found at lower field (higher ppm) compared to benzene due to the electronegativity of the nitrogen atom.[9][10] The presence of two electron-withdrawing groups (ester and carboxylic acid) and a bromine atom further deshields the ring protons.[11]
-
Multiplicity: The two aromatic protons (H-3 and H-5) are separated by four bonds. Any observable coupling (⁴J coupling) would be small, potentially resulting in sharp singlets or very narrowly split doublets. A COSY experiment would definitively confirm this relationship.[12]
-
Integration: The relative area under each peak corresponds to the number of protons giving rise to the signal (1:1:3:1).[11]
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum should display eight signals, one for each unique carbon atom in the molecule.
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (Acid) | ~165 - 170 | Carbonyl carbons of carboxylic acids are highly deshielded.[13] |
| C=O (Ester) | ~163 - 168 | Ester carbonyl carbons are also highly deshielded, typically slightly upfield of acid carbonyls.[13] |
| C-2 | ~148 - 152 | Pyridine carbon adjacent to nitrogen and bonded to the carboxylic acid group. |
| C-6 | ~146 - 150 | Pyridine carbon adjacent to nitrogen and bonded to the ester group. |
| C-4 | ~135 - 140 | Carbon bearing the bromine atom. Its chemical shift is directly influenced by the halogen. |
| C-3 | ~128 - 132 | Aromatic CH carbon. |
| C-5 | ~125 - 129 | Aromatic CH carbon. |
| -OCH₃ | ~52 - 56 | The methoxy carbon typically appears in this region.[14] |
2D NMR for Unambiguous Structural Confirmation
While 1D NMR provides strong evidence, 2D NMR experiments are the gold standard for validating the proposed structure.
-
COSY: A cross-peak between the signals for H-3 and H-5 would confirm their through-bond coupling relationship, however weak.
-
HSQC: This experiment provides direct one-bond proton-carbon correlations. It will definitively link the proton signal at ~8.3-8.6 ppm to its attached carbon (C-3) and the proton at ~8.1-8.4 ppm to C-5. It will also show a clear correlation between the methoxy protons (~4.0 ppm) and the methoxy carbon (~53 ppm).
-
HMBC: This is the most powerful experiment for mapping the complete carbon skeleton. Key expected correlations are illustrated below.
Caption: Key expected HMBC correlations.
Interpretation of Key HMBC Correlations:
-
H-3 to C-2 and C-4: Confirms the position of H-3 relative to the carboxylic acid-bearing carbon and the bromine-bearing carbon.
-
H-3 to C-5: A three-bond correlation that further solidifies the ring assignments.
-
H-5 to C-4 and C-6: Confirms the position of H-5 between the brominated carbon and the ester-bearing carbon.
-
-OCH₃ protons to Ester C=O: A crucial correlation that unambiguously links the methoxy group to the ester carbonyl, distinguishing it from the carboxylic acid.
By systematically applying these 1D and 2D NMR techniques, researchers can achieve a high-confidence and complete structural assignment of this compound, ensuring its identity and purity for downstream applications.
References
- 1. clearsynth.com [clearsynth.com]
- 2. 001chemical.com [001chemical.com]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 11. acdlabs.com [acdlabs.com]
- 12. emerypharma.com [emerypharma.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. acdlabs.com [acdlabs.com]
Application Notes and Protocols for 4-Bromo-6-(methoxycarbonyl)picolinic acid
Abstract
This document provides a comprehensive guide for the safe and effective handling and storage of 4-Bromo-6-(methoxycarbonyl)picolinic acid (CAS No. 293294-72-1). Intended for researchers, chemists, and professionals in drug development, these application notes synthesize critical safety data, chemical stability principles, and field-proven laboratory protocols. The guide emphasizes the rationale behind experimental choices to ensure scientific integrity and reproducible outcomes.
Introduction: A Versatile Trifunctional Building Block
This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic and medicinal chemistry. Its structure incorporates three key functional groups: a pyridine ring substituted with a bromine atom, a carboxylic acid, and a methyl ester. This unique combination offers multiple reaction sites, making it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and novel materials.[1]
The bromine atom on the pyridine ring, particularly at the 4-position, is susceptible to displacement via nucleophilic aromatic substitution and serves as a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[2] The carboxylic acid and methyl ester groups provide additional points for modification, such as amidation or further esterification, allowing for the construction of diverse molecular scaffolds. Given its trifunctional nature, understanding its chemical properties is paramount for its proper use and storage.
Physicochemical and Safety Data Summary
A clear understanding of the compound's properties is the foundation of its safe handling. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 293294-72-1 | [2][3] |
| Molecular Formula | C₈H₆BrNO₄ | [2][3] |
| Molecular Weight | 260.04 g/mol | [2][3] |
| Appearance | White to off-white powder or crystals | [4] |
| Storage Temperature | 2–8°C | [2] |
| Storage Conditions | Inert atmosphere | [2] |
GHS Hazard Information
This compound is classified as hazardous. All personnel must review the Safety Data Sheet (SDS) thoroughly before handling.
| Hazard Class | Code | Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | |
| Signal Word | Warning |
Core Principles of Stability and Reactivity
The recommended storage conditions—refrigeration under an inert atmosphere—are directly derived from the compound's inherent chemical liabilities.
Hydrolytic Instability of the Ester Group
The methyl ester functionality is susceptible to hydrolysis, a reaction with water that cleaves the ester back to the corresponding carboxylic acid (4-bromo-pyridine-2,6-dicarboxylic acid) and methanol. This reaction can be catalyzed by both acids and bases.[5]
-
Acid-Catalyzed Hydrolysis: The presence of the compound's own carboxylic acid group can autocatalyze this degradation, particularly in the presence of moisture.
-
Base-Catalyzed Hydrolysis (Saponification): This process is typically faster and irreversible. Exposure to basic conditions will rapidly convert the ester to the corresponding carboxylate salt.
Causality Insight: The requirement for an "inert atmosphere" and "sealed" storage is primarily to exclude atmospheric moisture, thereby minimizing the risk of slow hydrolysis over time. The refrigerated condition (2–8°C) further slows the rate of this and other potential degradation reactions.[2][5]
Reactivity of the Bromo-Pyridine Moiety
The pyridine ring is electron-deficient, and the positions ortho and para (2, 4, 6) to the nitrogen atom are activated for nucleophilic aromatic substitution (SNAr). The bromine at the 4-position is therefore a good leaving group in the presence of strong nucleophiles.
Causality Insight: This inherent reactivity makes the compound incompatible with strong bases (e.g., hydroxides, alkoxides) not only due to ester hydrolysis but also potential substitution reactions at the C4 position.
Thermal Stability
Picolinic acids (pyridine-2-carboxylic acids) are known to be relatively thermally stable but can undergo decarboxylation (loss of CO₂) at elevated temperatures, typically above 250°C. While thermal decomposition during standard laboratory handling is unlikely, it is a consideration for disposal via incineration and in high-temperature reactions. Upon decomposition, the compound can release hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[6]
Protocols for Handling and Storage
Adherence to these protocols is critical for maintaining the integrity of the compound and ensuring laboratory safety.
Personal Protective Equipment (PPE)
Due to the hazardous nature of the compound, the following minimum PPE must be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves prior to use.
-
Body Protection: A properly fastened laboratory coat.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood or glovebox, a NIOSH-approved dust respirator is required to prevent respiratory tract irritation.[1]
Workflow for Safe Handling and Storage
The following diagram outlines the logical flow for managing the compound from receipt to use.
Caption: Workflow for handling this compound.
Long-Term Storage Protocol
-
Verification: Upon receipt, confirm the container is tightly sealed and shows no signs of damage.
-
Environment: Store the container in a refrigerator designated for chemical storage at 2–8°C .[2]
-
Atmosphere: The compound is shipped under an inert atmosphere. For long-term storage, especially after first use, it is critical to maintain this condition. Store the vial inside a desiccator or a larger, sealed container that has been purged with an inert gas like argon or nitrogen.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[6][7]
Protocol for Preparation of Stock Solutions
While quantitative solubility data is not widely published, picolinic acid derivatives generally exhibit good solubility in polar aprotic solvents.
-
Pre-Weighing: Before opening, allow the container to warm to room temperature in a desiccator for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would promote hydrolysis.
-
Aliquotting: Weigh the desired amount of powder rapidly in a chemical fume hood or glovebox. Avoid leaving the bulk material exposed to the atmosphere for extended periods.
-
Solvent Selection: For stock solutions, high-purity, anhydrous (dry) solvents are strongly recommended.
-
Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
-
Potentially Suitable (with caution): Methanol, Ethanol. Note that alcohols can potentially transesterify the methyl ester over long periods or under catalytic conditions.
-
-
Dissolution: Add the solvent to the weighed solid. Use gentle vortexing or sonication in a water bath to aid dissolution. If warming is required, do so gently and for a minimal amount of time.
-
Solution Storage:
-
Short-Term (1-2 weeks): Store the solution at 2–8°C in a tightly sealed vial, protected from light.
-
Long-Term (months): For maximum stability, dispense the stock solution into single-use aliquots and store at -20°C or -80°C.[5] This minimizes freeze-thaw cycles which can introduce moisture and degrade the compound.
-
Spill and Waste Disposal
Spill Management
-
Minor Spills (Solid): In a well-ventilated area, gently sweep up the spilled powder, avoiding dust generation. Place into a sealed container for chemical waste disposal. Clean the spill area with a damp cloth, followed by soap and water.
-
Minor Spills (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material into a sealed container for disposal.
Waste Disposal
Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[1] Waste should be handled by a licensed professional waste disposal service.
Summary of Incompatibilities
To prevent hazardous reactions, avoid contact with the following materials:
-
Strong Oxidizing Agents: May react violently.
-
Strong Bases (e.g., NaOH, KOH, NaOMe): Will cause rapid hydrolysis of the ester (saponification) and may lead to nucleophilic substitution of the bromine.
-
Strong Acids: Can catalyze ester hydrolysis.[6]
-
Moisture/Water: Causes hydrolysis of the methyl ester.
Trustworthiness through Self-Validation: By following the protocols outlined—specifically, equilibrating the compound to room temperature before weighing and using anhydrous solvents for solutions—researchers can inherently validate the integrity of their experimental starting material. Any deviation from expected results should first prompt a review of these handling steps to rule out compound degradation as a source of error.
References
- 1. 4-Bromo-pyridinecarboxylic acid | CAS#:30766-03-1 | Chemsrc [chemsrc.com]
- 2. 293294-72-1|this compound|BLD Pharm [bldpharm.com]
- 3. 001chemical.com [001chemical.com]
- 4. This compound, CasNo.293294-72-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.fr [fishersci.fr]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
Application Notes and Protocols for 4-Bromo-6-(methoxycarbonyl)picolinic acid in Materials Science
Introduction: A Versatile Building Block for Advanced Materials
4-Bromo-6-(methoxycarbonyl)picolinic acid is a specialized heterocyclic organic compound that has emerged as a significant building block in the rational design of advanced functional materials.[1][2] Its rigid pyridine core, coupled with strategically placed coordinating groups (a carboxylic acid and a methoxycarbonyl group) and a reactive bromo substituent, offers a unique combination of features for the construction of novel Metal-Organic Frameworks (MOFs) and coordination polymers.[3]
This trifunctional nature allows for precise control over the resulting material's architecture and properties. The picolinic acid moiety provides a robust chelating site for metal ions, directing the formation of stable, porous frameworks. The bromo group serves as a valuable handle for post-synthetic modification (PSM), enabling the introduction of further functionalities to tailor the material for specific applications.[4] This document provides a comprehensive guide for researchers, outlining the scientific rationale and detailed protocols for utilizing this compound in the synthesis of advanced materials.
Scientific Rationale: The Strategic Advantage of the Ligand
The design of functional materials such as MOFs is predicated on the careful selection of molecular precursors.[5][6] this compound is an exemplary ligand due to the following attributes:
-
Defined Coordination Geometry: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group form a well-defined binding pocket for metal ions, influencing the geometry of the resulting secondary building units (SBUs).
-
Tunable Porosity and High Surface Area: The rigid and angular nature of the ligand contributes to the formation of porous structures with high surface areas, a critical feature for applications in gas storage, separation, and catalysis.[5][7]
-
Potential for Luminescence: Picolinate-based ligands are known to act as "antenna" molecules in coordination with lanthanide ions. They can efficiently absorb UV light and transfer the energy to the metal center, resulting in characteristic and sharp emission bands. This makes the resulting materials promising candidates for sensing and optical applications.[3]
-
Post-Synthetic Modification (PSM) Capability: The bromine atom on the pyridine ring is a key feature. It is relatively stable during the initial framework synthesis but can be readily substituted in subsequent reactions (e.g., Suzuki or Sonogashira couplings). This allows for the covalent attachment of other functional groups to the framework's interior or exterior surfaces, altering its chemical environment and properties without disrupting the overall structure.[4]
Application I: Synthesis of a Luminescent Metal-Organic Framework
This section details the synthesis of a hypothetical zinc-based MOF, herein designated as GEM-MOF-1 , using this compound as the primary organic linker. Zinc(II) is chosen for its versatile coordination chemistry and its common use in creating robust, often luminescent, frameworks.
Experimental Workflow Diagram
Caption: Solvothermal synthesis workflow for GEM-MOF-1.
Detailed Solvothermal Synthesis Protocol: GEM-MOF-1
This protocol is adapted from established methodologies for synthesizing pyridine-carboxylate based MOFs.[4]
1. Reagent Preparation:
-
In a 20 mL glass vial, dissolve 26.0 mg (0.1 mmol) of this compound in 8 mL of N,N-Dimethylformamide (DMF). Sonicate briefly if necessary to ensure complete dissolution.
-
In a separate 20 mL glass vial, dissolve 44.6 mg (0.15 mmol) of Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 8 mL of DMF.
2. Reaction Assembly:
-
Carefully combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Causality Note: A slight excess of the metal salt is often used to promote the formation of well-defined metal-cluster SBUs and improve crystallinity. DMF is a common high-boiling point solvent for solvothermal synthesis, facilitating the dissolution of precursors and mediating crystal growth.
3. Solvothermal Reaction:
-
Seal the autoclave tightly and place it in a programmable laboratory oven.
-
Heat the autoclave to 120°C at a ramp rate of 5°C/min.
-
Hold the temperature at 120°C for 48 hours.
-
Causality Note: The elevated temperature provides the necessary energy to overcome the kinetic barriers of framework formation, allowing for the self-assembly of the metal ions and organic linkers into a thermodynamically stable, crystalline structure. The extended reaction time ensures the growth of larger, higher-quality crystals.
4. Product Isolation and Purification:
-
After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 12-18 hours. Critical Step: Slow cooling is crucial for obtaining well-formed single crystals suitable for X-ray diffraction analysis.
-
Once cooled, carefully open the autoclave. Colorless, crystalline product should be visible at the bottom of the Teflon liner.
-
Decant the mother liquor.
-
Wash the crystals by adding 10 mL of fresh DMF, gently agitating, and then decanting the solvent. Repeat this washing step three times to remove any unreacted starting materials trapped within the pores.
5. Solvent Exchange and Activation:
-
After the final DMF wash, immerse the crystals in 20 mL of a volatile solvent such as acetone for 24 hours, replacing the acetone with a fresh portion every 8 hours.
-
Causality Note: This step, known as solvent exchange, is critical for "activating" the MOF. It replaces the high-boiling point DMF molecules residing in the pores with a more easily removable solvent.
-
After solvent exchange, filter the crystals and dry them under a dynamic vacuum at 80-100°C for 12 hours to completely remove the guest solvent molecules and expose the porous interior of the framework. The resulting activated material is GEM-MOF-1 .
Characterization of the Resulting Material
To validate the synthesis and determine the properties of GEM-MOF-1 , a suite of characterization techniques should be employed.
| Technique | Purpose | Expected Outcome for GEM-MOF-1 |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample. | A unique diffraction pattern with sharp peaks, confirming the formation of a new crystalline phase. The pattern should match that simulated from single-crystal X-ray diffraction data if available. |
| Single-Crystal X-Ray Diffraction (SCXRD) | To determine the precise 3D atomic structure, including connectivity, bond lengths, and pore dimensions. | Elucidation of the coordination environment around the Zn(II) center and the bridging mode of the picolinate ligand, confirming the framework topology. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the coordination of the carboxylate group to the metal center. | A shift in the C=O stretching frequency of the carboxylic acid group (typically ~1700 cm⁻¹) to lower wavenumbers upon coordination to the zinc center. The ester C=O stretch (~1730 cm⁻¹) should remain largely unchanged. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework and confirm the removal of guest solvents. | A multi-step weight loss profile: an initial loss corresponding to guest solvents, followed by a plateau indicating the stable, solvent-free framework, and finally, decomposition at high temperature (likely >350°C). |
| Gas Adsorption (N₂ at 77 K) | To determine the porosity, specific surface area (BET), and pore size distribution. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A significant BET surface area is expected.[7] |
| Photoluminescence (PL) Spectroscopy | To investigate the luminescent properties of the material. | Excitation in the UV region should result in emission bands characteristic of either the ligand itself or, if contaminated with lanthanides, sharp metal-centered emission.[3] |
Application II: Post-Synthetic Modification (PSM) for Catalysis
The bromo-functionalized GEM-MOF-1 serves as an ideal platform for PSM to introduce catalytically active sites. This protocol describes a typical Suzuki cross-coupling reaction to graft phenyl groups onto the framework, which could then be further functionalized (e.g., sulfonated to create solid acid catalysts).
PSM Workflow Diagram
References
- 1. 293294-72-1|this compound|BLD Pharm [bldpharm.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Application of MOFs in Catalytic Conversion of Organic Molecules [manu56.magtech.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Bromo-6-(methoxycarbonyl)picolinic Acid in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures with potent and selective biological activity is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals.[1] Within this domain, 4-Bromo-6-(methoxycarbonyl)picolinic acid emerges as a highly valuable and versatile starting material for the synthesis of complex heterocyclic systems. Its unique arrangement of functional groups—a carboxylic acid, a methyl ester, and a reactive bromine atom on a pyridine core—offers a strategic platform for a multitude of chemical transformations.[2] This guide provides an in-depth exploration of its applications, complete with detailed protocols and the underlying chemical principles for researchers, scientists, and professionals in drug development.
The picolinic acid framework itself is a recognized motif in bioactive molecules.[2] The strategic placement of a bromine atom at the 4-position opens the door to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents.[2] Concurrently, the carboxylic acid and ester functionalities at the 2- and 6-positions provide handles for amide bond formation, cyclization reactions, and further derivatization, paving the way for the construction of fused ring systems such as pyridopyrimidines, which are known to exhibit a range of biological activities, including kinase inhibition.[3][4][5][6]
Chemical Properties and Handling
A comprehensive understanding of the starting material is crucial for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 293294-72-1 | [7] |
| Molecular Formula | C₈H₆BrNO₄ | [7] |
| Molecular Weight | 260.04 g/mol | [7] |
| Appearance | Powder or crystals | [7] |
| Storage | Inert atmosphere, 2-8°C | [7] |
Safety Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[7]
Core Synthetic Applications and Protocols
The reactivity of this compound can be strategically harnessed in a multi-step synthetic workflow. The bromine atom is typically addressed first via cross-coupling reactions, followed by modifications involving the carboxylic acid and ester groups.
Figure 1: General synthetic workflow illustrating the key transformations of this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the arylation or heteroarylation at the 4-position of the picolinic acid core. This reaction is fundamental for introducing molecular diversity and is a cornerstone of modern medicinal chemistry.
Rationale: The Suzuki-Miyaura coupling is a robust and highly versatile C-C bond-forming reaction with a broad tolerance for functional groups, making it ideal for complex molecule synthesis. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.5 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90°C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aryl/heteroaryl-6-(methoxycarbonyl)picolinic acid derivative.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the introduction of a nitrogen-based substituent at the 4-position, a key step in the synthesis of many bioactive compounds.
Rationale: The Buchwald-Hartwig amination allows for the formation of C-N bonds, which are prevalent in pharmaceuticals. The choice of ligand is crucial for promoting the reductive elimination step and ensuring efficient catalysis. Xantphos is a bulky, electron-rich ligand that is often effective for this type of transformation.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Add the amine (1.2 mmol) and toluene (10 mL).
-
Heat the reaction mixture to 100°C and stir for 16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-amino-6-(methoxycarbonyl)picolinic acid derivative.
Application in the Synthesis of Pyrido[2,3-d]pyrimidines
The derivatives synthesized from the protocols above can be further elaborated into more complex heterocyclic systems. A prime example is the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant therapeutic potential, including as kinase inhibitors.[3][4][5][6]
Figure 2: Proposed synthetic pathway for the construction of a pyrido[2,3-d]pyrimidine scaffold.
Protocol 3: Proposed Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol outlines a plausible, though generalized, route to a pyrido[2,3-d]pyrimidine core structure starting from a 4-amino derivative obtained from Protocol 2.
Rationale: This multi-step sequence first involves the formation of an amidine intermediate by reacting the carboxylic acid with guanidine. Subsequent intramolecular cyclization, driven by the nucleophilic attack of a nitrogen from the guanidine moiety onto the ester carbonyl, followed by dehydration, leads to the formation of the fused pyrimidine ring.
Materials:
-
4-Amino-6-(methoxycarbonyl)picolinic acid derivative (from Protocol 2)
-
Guanidine hydrochloride
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Sodium ethoxide
-
Ethanol
Procedure:
Step 1: Amide Bond Formation
-
Dissolve the 4-amino-6-(methoxycarbonyl)picolinic acid derivative (1.0 mmol) in DMF (10 mL).
-
Add guanidine hydrochloride (1.2 mmol), HATU (1.2 mmol), and DIPEA (2.5 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude amidine intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude amidine intermediate in ethanol.
-
Add sodium ethoxide (1.5 equivalents).
-
Heat the mixture to reflux and stir for 8 hours.
-
Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Collect the resulting precipitate by filtration, wash with water and a small amount of cold ethanol, and dry under vacuum to obtain the desired pyrido[2,3-d]pyrimidine product.
Conclusion
This compound is a strategically designed building block that offers a wealth of opportunities for the synthesis of novel heterocyclic compounds. Its functional group handles allow for a logical and efficient approach to the construction of complex molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile starting material in their drug discovery and development programs. The ability to readily introduce diversity at the 4-position via modern cross-coupling reactions, followed by the construction of fused ring systems, underscores its value in generating libraries of compounds for biological screening.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Buy this compound | 293294-72-1 [smolecule.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 293294-72-1|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-6-(methoxycarbonyl)picolinic acid
Welcome to the technical support center for the synthesis of 4-Bromo-6-(methoxycarbonyl)picolinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of this synthesis and improve your yield.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its synthesis, while achievable, presents several challenges that can impact yield and purity. This guide provides a comprehensive overview of a reliable synthetic route, potential pitfalls, and strategies for optimization, grounded in established chemical principles.
Visualizing the Synthesis Workflow
To provide a clear overview of the process, the following diagram illustrates the key stages of the synthesis, from starting materials to the final product.
Technical Support Center: Synthesis of 4-Bromo-6-(methoxycarbonyl)picolinic acid
Welcome to the technical support guide for the synthesis of 4-Bromo-6-(methoxycarbonyl)picolinic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to help you navigate potential side reactions and optimize your reaction outcomes.
Overview of a Common Synthetic Pathway
The synthesis of this compound often begins with a commercially available precursor, such as 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid). A typical sequence involves diesterification, conversion of the hydroxyl group to a bromide, and finally, selective hydrolysis of one ester group. Each step presents unique challenges and potential for side-product formation.
Caption: A plausible synthetic route to the target compound.
Frequently Asked Questions (FAQs)
Q1: My final product yield is consistently low. What are the most common loss pathways?
A major cause of low yield is the cumulative effect of several side reactions. The most critical to investigate are the partial hydrolysis of the desired methyl ester during workup, thermal decarboxylation of the picolinic acid moiety if heated excessively, and incomplete conversion during the bromination step. Each of these issues is addressed in detail in the Troubleshooting Guide below.
Q2: My NMR analysis shows a singlet for the methyl ester, but the carboxylic acid proton is absent, and the aromatic signals are shifted. What likely happened?
This analytical result strongly suggests that the C2-carboxylic acid group has been lost. Picolinic acids are known to undergo thermal decarboxylation to form the corresponding pyridine derivative.[1][2][3] This is particularly prevalent if the reaction mixture or the isolated product is subjected to high temperatures, such as during distillation or drying.
Q3: After the final hydrolysis step, my mass spectrometry results show a significant amount of the di-acid byproduct and unreacted diester. How can I improve selectivity?
Achieving selective mono-hydrolysis of the dimethyl ester is challenging. The presence of the di-acid indicates the reaction proceeded too far, while unreacted diester suggests incomplete reaction. This points to issues with stoichiometry, reaction time, or temperature control. A carefully controlled addition of exactly one equivalent of base at a reduced temperature is crucial for maximizing the yield of the mono-acid.
Q4: I observe a chlorinated byproduct after a reaction step involving thionyl chloride (SOCl₂). Is this expected?
Yes, this is a known side reaction. When using thionyl chloride to generate an acid chloride from picolinic acid, chlorination of the pyridine ring can occur, particularly at the 4-position.[4] If your starting material is not already brominated at this position, you may form a 4-chloro analog of your target molecule.
In-Depth Troubleshooting Guides
Issue 1: Unwanted Ester Hydrolysis
Symptom: You observe the presence of the di-acid byproduct, dimethyl 4-bromopyridine-2,6-dicarboxylate, in your final product mixture, leading to purification difficulties and yield loss.
Causality & Mechanism: The methyl ester at the C6 position is susceptible to hydrolysis under both acidic and basic conditions.[5] Acid-catalyzed hydrolysis is a reversible equilibrium reaction that is driven forward by the presence of excess water.[6][7] Base-mediated hydrolysis (saponification) is an irreversible process that consumes a stoichiometric amount of base to form the carboxylate salt.[5] This side reaction is most common during aqueous workups or if using non-anhydrous solvents.
Caption: Mechanism of unwanted ester hydrolysis.
Solutions & Protocols:
| Parameter | Recommendation | Rationale |
| Solvents | Use anhydrous solvents (e.g., distilled THF, DCM) for all reaction steps prior to the intended hydrolysis. | Minimizes the water available to participate in hydrolysis. |
| Workup pH | During extraction, avoid strongly acidic or basic aqueous layers if the ester needs to be preserved. Neutralize carefully and work quickly. | Both extremes can catalyze the hydrolysis of the remaining ester group.[5][7] |
| Purification | If the di-acid byproduct forms, purification can be achieved by carefully adjusting the pH of an aqueous solution to selectively precipitate the mono-acid. | The difference in pKa values between the mono- and di-acid can be exploited for separation. |
Protocol: Anhydrous Workup Procedure
-
After the reaction is complete, quench cautiously with a saturated solution of NH₄Cl (if the reaction is basic) or NaHCO₃ (if acidic).
-
Extract the product immediately into a non-protic organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine to remove bulk water.
-
Dry the organic layer thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo at a low temperature (<40 °C).
Issue 2: Decarboxylation of the Picolinic Acid Moiety
Symptom: Characterization (NMR, MS) reveals a significant byproduct corresponding to 4-bromo-2-(methoxycarbonyl)pyridine, where the C2-carboxylic acid is missing.
Causality & Mechanism: Picolinic acids and their derivatives are unusually prone to decarboxylation upon heating compared to nicotinic or isonicotinic acids.[1][2] The reaction proceeds through a zwitterionic intermediate or, in the presence of carbonyls, via the Hammick reaction mechanism.[8] The proximity of the nitrogen atom to the carboxyl group facilitates the loss of CO₂.
Caption: The mechanism of thermal decarboxylation.
Solutions & Protocols:
| Parameter | Recommendation | Rationale |
| Temperature Control | Maintain strict temperature control throughout the synthesis. Avoid temperatures above 80-100 °C, especially after the picolinic acid group is formed. | Higher temperatures provide the activation energy needed for C-C bond cleavage and loss of CO₂.[1][2] |
| Solvent Choice | Use lower-boiling point solvents for reactions and extractions to avoid the need for high heat during solvent removal. | Reduces the thermal stress on the molecule. |
| Purification Method | Prioritize non-thermal purification methods like crystallization or flash chromatography over distillation. | Distillation often requires high temperatures that promote decarboxylation. |
Issue 3: Troubleshooting Workflow
When encountering an unexpected result, a logical diagnostic process is key. The following flowchart provides a systematic approach to identifying and resolving common issues in this synthesis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Decarboxylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hammick reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Bromo-6-(methoxycarbonyl)picolinic acid
Welcome to the technical support guide for 4-Bromo-6-(methoxycarbonyl)picolinic acid (CAS 293294-72-1). This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable heterocyclic building block. Picolinic acid derivatives are crucial intermediates in the synthesis of pharmaceuticals and specialty materials, but their unique chemical nature often presents significant purification challenges.[1][2][3] This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.
Understanding the Core Challenges
The purification of this compound is complicated by several intrinsic factors:
-
Amphoteric Nature: The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group means the molecule's charge and solubility are highly dependent on pH.
-
Polarity: The combination of the polar carboxyl and ester groups with the pyridine ring results in moderate to high polarity, which can lead to poor solubility in non-polar solvents and strong interactions with polar stationary phases like silica gel.
-
Potential for Isomeric Impurities: Synthesis can sometimes yield positional isomers that are notoriously difficult to separate due to their similar physicochemical properties.[4][5][6]
-
Chemical Stability: The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, a common scenario during aqueous workups or certain chromatographic methods.
This guide will address these challenges through a series of frequently asked questions and detailed procedural workflows.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.
Question 1: My final product is a sticky oil or semi-solid that refuses to crystallize. How can I induce solidification?
Answer: This is a frequent issue, often caused by the presence of residual solvents or impurities that inhibit the formation of a crystal lattice. The product itself is sometimes described as a powder or crystals, but can also be a sticky semi-solid, especially when impure.[7]
-
Causality: Impurities disrupt the ordered molecular packing required for crystallization. Even small amounts of structurally similar by-products or residual solvents can act as "crystal poisons." The inherent properties of some picolinic acid derivatives also favor an amorphous state.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed by drying the sample under high vacuum, possibly with gentle heating (e.g., 30-40°C), provided the compound is thermally stable.
-
Trituration: This is the most effective first step. Add a small amount of a non-polar solvent in which your product is insoluble but the impurities might be soluble (e.g., cold hexanes, diethyl ether, or a mixture). Vigorously stir or sonicate the mixture. The product should precipitate as a solid powder, which can then be filtered.
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone, or ethanol). Then, slowly add a non-polar "anti-solvent" (e.g., hexanes or heptane) until the solution becomes persistently cloudy. Allow the solution to stand, ideally at a reduced temperature (4°C or -20°C), to promote slow crystallization.
-
Scratching: If the solution is supersaturated but crystals haven't formed, use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.
-
Question 2: After silica gel column chromatography, my product is still contaminated with a polar impurity that streaks down the column. How can I improve the separation?
Answer: The amphoteric nature of your product is likely causing the issue. The acidic carboxyl group can strongly and irreversibly bind to the slightly acidic silica gel, while the basic pyridine nitrogen can also interact, leading to significant tailing or "streaking."
-
Causality: Standard neutral eluents are often insufficient to overcome these strong polar interactions. The analyte exists in a dynamic equilibrium of protonated and deprotonated states on the silica surface, resulting in a broad elution band.
-
Troubleshooting Steps:
-
Eluent Modification: The most reliable solution is to add a small amount of a competitive acid to the mobile phase. This keeps your compound fully protonated and minimizes interactions with the silica.
-
Add 0.5-2% acetic acid or formic acid to your eluent system (e.g., Ethyl Acetate/Hexane + 1% Acetic Acid). This will sharpen the elution band of your product significantly.
-
-
Alternative Stationary Phases: If silica gel fails, consider other options.
-
Neutral Alumina: Less acidic than silica and can sometimes provide better separation for basic compounds.
-
Reverse-Phase Chromatography (C18): This is an excellent alternative. The separation is based on hydrophobicity. You would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA) to ensure consistent protonation.
-
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel ("dry loading") before placing it on the column often results in a much sharper starting band and better separation compared to loading it dissolved in a solvent ("wet loading").
-
Question 3: I suspect the methyl ester is hydrolyzing to the corresponding di-acid during my aqueous workup or purification. How can I confirm this and prevent it?
Answer: Ester hydrolysis is a valid concern, especially if your workup involves exposure to strong acids or bases, or prolonged heating in the presence of water.
-
Causality: The ester carbonyl is susceptible to nucleophilic attack by water or hydroxide ions. This process is catalyzed by both acid (protonation of the carbonyl oxygen) and base (generation of the highly nucleophilic hydroxide ion).
-
Confirmation:
-
NMR Spectroscopy: Look for the disappearance of the methyl ester singlet (usually around 3.9-4.0 ppm) and the potential appearance of a broader carboxylic acid proton signal.
-
Mass Spectrometry: The hydrolyzed product will have a molecular weight that is 14 Da less than the starting ester (loss of CH₂). Check your mass spectrum for a peak corresponding to the di-acid.
-
HPLC: The di-acid is significantly more polar and will have a much shorter retention time on a reverse-phase column.
-
-
Prevention:
-
Maintain Neutral pH: During aqueous extractions, use milder reagents. Instead of strong NaOH or HCl, consider using a saturated sodium bicarbonate solution to wash away acidic impurities and a saturated ammonium chloride solution for quenching basic reactions.
-
Minimize Contact Time: Perform aqueous workups quickly and at room temperature or below.
-
Anhydrous Conditions: If possible, design your workflow to minimize exposure to water until the final product is isolated.
-
Avoid Basic Chromatography: Do not use basic modifiers (like ammonia or triethylamine) in your chromatography eluent, as this will promote rapid ester saponification on the silica surface.
-
Question 4: My product appears pure by NMR, but HPLC analysis shows two closely eluting peaks. What could be the second peak and how can I resolve it?
Answer: This scenario strongly suggests the presence of a positional isomer, which can be very difficult to separate from the desired product.[4][6]
-
Causality: Isomers often have nearly identical polarity, solubility, and molecular weight, making them challenging to separate by standard techniques. A potential impurity could be an isomer where the bromine atom is at a different position on the pyridine ring, formed during the synthesis.
-
Troubleshooting Steps:
-
Optimize HPLC Method: Before attempting preparative separation, optimize the analytical method to maximize resolution.
-
Try a different column: Mixed-mode columns that exploit both hydrophobic and ion-exchange interactions can be highly effective at separating isomers of pyridinecarboxylic acids.[4][5]
-
Vary the mobile phase: Adjust the solvent ratio, change the organic modifier (e.g., from acetonitrile to methanol), or alter the pH of the aqueous component.
-
-
Preparative HPLC: This is often the most effective method for separating challenging isomers. Once an analytical method with good separation is developed, it can be scaled up to a preparative system.
-
Fractional Crystallization: This technique relies on slight differences in the solubility of the two isomers in a specific solvent system. It can be laborious but effective.
-
Dissolve the mixture in a minimum amount of a hot solvent.
-
Allow it to cool very slowly. The less soluble isomer should crystallize out first.
-
Filter the crystals and analyze the purity of both the solid and the mother liquor. Multiple recrystallization steps may be necessary.
-
-
Experimental Protocols & Workflows
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to mitigate tailing and improve the separation of the target compound from polar impurities.
-
Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate) to form a free-flowing slurry.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Method): a. Dissolve your crude product (1 part by weight) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). b. Add 2-3 parts of silica gel to the solution and concentrate it on a rotary evaporator until a dry, free-flowing powder is obtained. c. Carefully layer this powder on top of the packed column bed.
-
Elution: a. Begin eluting with a low-polarity mobile phase (e.g., 90:10 Hexane/Ethyl Acetate + 1% Acetic Acid). b. Gradually increase the polarity of the eluent (gradient elution). A typical gradient might be from 10% to 50% Ethyl Acetate in Hexane, all containing 1% Acetic Acid. c. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The acetic acid is volatile and will be removed during this step.
Workflow Diagram: General Purification Strategy
This diagram outlines a robust, multi-step approach to achieving high-purity this compound.
Caption: A typical purification workflow for the target compound.
Troubleshooting Diagram: Crystallization Failure
Use this decision tree if your product fails to solidify.
Caption: Decision tree for troubleshooting crystallization problems.
Summary of Purification Parameters
| Problem | Likely Cause(s) | Recommended Solutions |
| Failure to Crystallize | Residual solvents, high impurity load, inherent properties. | High-vacuum drying, trituration with non-polar solvents, solvent/anti-solvent crystallization. |
| Streaking on Silica Gel | Strong interaction of carboxyl/pyridine groups with silica. | Add 1% acetic acid to eluent, use reverse-phase (C18) chromatography, or try neutral alumina. |
| Ester Hydrolysis | Exposure to strong acid/base or prolonged heat with water. | Use mild buffers (e.g., NaHCO₃), minimize workup time, avoid basic chromatography modifiers. |
| Closely Eluting Impurity | Presence of a positional isomer. | Optimize analytical HPLC, use preparative HPLC for separation, attempt fractional crystallization. |
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.uniupo.it [research.uniupo.it]
- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 4. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 5. Picolinic Acid | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. This compound | 293294-72-1 [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-6-(methoxycarbonyl)picolinic acid
Welcome to the technical support center for the synthesis and optimization of 4-Bromo-6-(methoxycarbonyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important chemical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction conditions for higher yield and purity.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester on a brominated pyridine core, allows for diverse subsequent chemical modifications. However, its synthesis, particularly the selective mono-esterification of the precursor 4-bromopyridine-2,6-dicarboxylic acid, can be challenging. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot common issues and optimize your synthetic protocols.
Plausible Synthetic Pathway
A common and logical synthetic route to this compound involves two main stages: the synthesis of the precursor 4-bromopyridine-2,6-dicarboxylic acid, followed by its selective mono-esterification.
Caption: Plausible synthetic route to this compound.
Troubleshooting and FAQs
This section addresses specific questions and problems you may encounter during your synthesis.
Part 1: Synthesis of the Precursor, 4-Bromopyridine-2,6-dicarboxylic acid
Question 1: My synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate from chelidamic acid is low-yielding. What are the critical parameters to control?
Answer: The conversion of chelidamic acid to dimethyl 4-bromopyridine-2,6-dicarboxylate is a multi-step process that requires careful control of reaction conditions. Here are some key areas to focus on:
-
Bromination: The bromination of the 4-hydroxy group is a critical step. Using reagents like phosphorus pentabromide (PBr₅) is common.[1] Ensure anhydrous conditions, as moisture can decompose the brominating agent. The reaction temperature should be carefully controlled, typically starting at 0°C and slowly warming to room temperature or slightly above.
-
Esterification: Following bromination, the diacid is typically converted to the dimethyl ester. This can be achieved by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).[2] Ensure a sufficient excess of methanol is used to drive the reaction to completion.
-
Purification of the Diester: The crude dimethyl ester may contain impurities. Recrystallization from a suitable solvent like methanol can significantly improve purity.[3]
Question 2: The hydrolysis of Dimethyl 4-bromopyridine-2,6-dicarboxylate to the diacid is incomplete. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is a common issue. Here are some troubleshooting steps:
-
Base and Solvent: A common method is to use a methanolic solution of potassium hydroxide (KOH).[4][3] Ensure you are using a sufficient excess of the base (at least 2.1 equivalents) to hydrolyze both ester groups.
-
Reaction Time and Temperature: The reaction typically requires heating at reflux (around 65°C) for several hours.[4][3] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diester spot has completely disappeared.
-
Work-up: After the reaction, the solvent is typically removed, and the resulting potassium salt is dissolved in water. Acidification with a strong acid like HCl to a pH of 1 is crucial to precipitate the diacid.[4] Ensure the solution is cold during precipitation to maximize recovery.
| Parameter | Recommended Condition | Rationale |
| Hydrolysis Reagent | Potassium Hydroxide (KOH) | Strong base to effectively cleave the ester bonds. |
| Solvent | Methanol/Water | Good solubility for both the diester and the base. |
| Stoichiometry | >2.1 eq. of KOH | Ensures complete hydrolysis of both ester groups. |
| Temperature | 65 °C (Reflux) | Provides sufficient energy to overcome the activation barrier.[4][3] |
| Reaction Time | 2-4 hours (TLC monitored) | Ensures the reaction goes to completion. |
| Work-up pH | 1 | Ensures complete protonation of the dicarboxylate to precipitate the diacid.[4] |
Table 1: Optimized Conditions for the Hydrolysis of Dimethyl 4-bromopyridine-2,6-dicarboxylate.
Part 2: Selective Mono-esterification
This is often the most challenging step in the synthesis. The primary goal is to favor the formation of the monoester over the diester and to effectively separate it from the starting diacid.
Question 3: My esterification of 4-bromopyridine-2,6-dicarboxylic acid with methanol is producing a mixture of monoester, diester, and unreacted diacid. How can I improve the selectivity for the monoester?
Answer: Achieving high selectivity for mono-esterification requires careful control of the reaction conditions to exploit the different reactivity of the two carboxylic acid groups or by using specific methodologies.
Caption: Equilibrium in the esterification of a dicarboxylic acid.
Here are several strategies to improve monoester selectivity:
-
Stoichiometric Control: Use a limited amount of methanol (close to 1 equivalent). This is the simplest approach but often leads to a statistical mixture of products.
-
Use of a Mild Esterification Method:
-
Fischer-Speier Esterification with Catalytic Acid: Using a catalytic amount of a strong acid like sulfuric acid in methanol is a common method.[5] To favor mono-esterification, you can try shorter reaction times and lower temperatures.
-
Ion-Exchange Resins: Strongly acidic ion-exchange resins can be used as catalysts. These have been shown to selectively produce monoesters of dicarboxylic acids.[6] The proposed mechanism involves an aqueous layer on the resin surface where the esterification of the diacid is faster than that of the monoester.
-
-
Continuous Extraction: A patented method for preparing monoesters involves reacting the diacid in an aqueous solution and continuously extracting the formed monoester with a nonpolar solvent.[7] This removes the monoester from the reaction mixture before it can be further esterified to the diester.
-
Partial Hydrolysis of the Diester: An alternative route is to synthesize the dimethyl ester and then perform a controlled partial hydrolysis using one equivalent of a base. This can be challenging to control but is a viable strategy.[8]
Question 4: I'm having difficulty purifying the this compound from the reaction mixture. What are the best purification techniques?
Answer: The purification of the monoester from the starting diacid and the diester by-product is a critical step. The different polarities of these three compounds can be exploited for separation.
-
Extraction:
-
After the reaction, neutralize the acid catalyst with a base like sodium bicarbonate.
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). The diester will preferentially move into the organic layer.
-
Acidify the aqueous layer to a pH of around 3-4. At this pH, the monoester (being more acidic than the remaining carboxylic acid group) might be protonated and can be extracted with an organic solvent, while the diacid remains in the aqueous layer as a salt.
-
Further acidification of the aqueous layer to pH 1 will precipitate the remaining diacid.
-
-
Column Chromatography: This is a very effective method for separating the monoester, diester, and diacid. A silica gel column is typically used. The less polar diester will elute first, followed by the monoester, and the highly polar diacid will remain on the column or elute with a more polar solvent system.
-
Recrystallization: If a reasonably pure crude product of the monoester can be obtained, recrystallization from a suitable solvent system can be used for final purification.
| Compound | Polarity | Elution Order on Silica Gel |
| Dimethyl 4-bromopyridine-2,6-dicarboxylate | Low | First |
| This compound | Medium | Second |
| 4-Bromopyridine-2,6-dicarboxylic acid | High | Last (or remains on baseline) |
Table 2: Expected Elution Order of Compounds during Column Chromatography.
Part 3: Product Characterization
Question 5: How can I confirm that I have successfully synthesized this compound?
Answer: A combination of spectroscopic techniques should be used to confirm the structure and purity of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: You should expect to see two distinct singlets in the aromatic region for the two pyridine protons. A singlet corresponding to the methyl ester protons (around 3.9-4.0 ppm) should also be present. The carboxylic acid proton will likely be a broad singlet at a higher chemical shift (>10 ppm).
-
¹³C NMR: The spectrum will show distinct signals for the two carboxylic acid/ester carbons, the pyridine ring carbons (with the carbon attached to the bromine showing a characteristic lower intensity), and the methyl ester carbon.
-
-
Infrared (IR) Spectroscopy: Look for two distinct carbonyl stretching frequencies. The ester carbonyl will typically appear at a higher wavenumber (around 1720-1740 cm⁻¹) than the carboxylic acid carbonyl (around 1680-1710 cm⁻¹). A broad O-H stretch from the carboxylic acid will also be present (around 2500-3300 cm⁻¹).
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound (260.04 g/mol for C₈H₆BrNO₄). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be a key diagnostic feature, showing two peaks with a difference of 2 m/z units.
Conclusion
The synthesis of this compound presents several challenges, primarily in achieving selective mono-esterification and subsequent purification. By understanding the reaction mechanisms and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of this valuable synthetic intermediate. Careful monitoring of reaction progress and the use of appropriate analytical techniques are paramount for success.
References
- 1. 4-Bromopyridine-2,6-dicarboxylic Acid | High Purity [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 8. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-6-(methoxycarbonyl)picolinic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-6-(methoxycarbonyl)picolinic acid. This valuable pyridine derivative serves as a versatile building block in medicinal and organic chemistry, primarily due to its utility as a precursor in the development of enzyme inhibitors and receptor ligands.[1] The inherent structural asymmetry and the challenge of selective functionalization present unique hurdles in its synthesis. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to navigate these complexities.
Section 1: Synthesis Overview
The most reliable and scalable synthesis of this compound proceeds via a two-stage route starting from the commercially available Dimethyl 4-bromopyridine-2,6-dicarboxylate. The core chemical challenge lies in the selective saponification (hydrolysis) of one of the two chemically equivalent methyl ester groups.
The synthetic pathway involves:
-
Preparation of the Symmetric Diester: While Dimethyl 4-bromopyridine-2,6-dicarboxylate can be purchased, it is often synthesized from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). This involves an initial Fischer esterification followed by a bromination step to replace the 4-hydroxy group.[2]
-
Selective Monohydrolysis: This is the critical, yield-determining step. The symmetric diester is treated with a carefully controlled amount of a base (e.g., potassium hydroxide) under optimized conditions to cleave only one ester, yielding the desired mono-acid mono-ester product.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound? A1: The most frequently employed route is the selective monohydrolysis of the symmetric precursor, Dimethyl 4-bromopyridine-2,6-dicarboxylate.[2][4] This precursor-based approach is generally more reliable and scalable than attempting to build the asymmetrically substituted ring from acyclic precursors.
Q2: Why is the selective monohydrolysis step considered so challenging? A2: The primary difficulty arises from the chemical equivalence of the two methyl ester groups at the 2- and 6-positions of the pyridine ring. Standard hydrolysis conditions, which use an excess of base or elevated temperatures, will readily hydrolyze both esters to form the diacid byproduct (4-Bromopyridine-2,6-dicarboxylic acid).[2][3] Achieving high selectivity for the mono-acid requires precise control over reaction parameters to favor a single hydrolysis event per molecule.
Q3: What are the most critical parameters to control during the selective monohydrolysis reaction? A3: Success hinges on meticulous control of three key parameters:
-
Stoichiometry: The amount of base (e.g., KOH or NaOH) is critical. Using slightly less than or exactly one equivalent of base relative to the diester is fundamental.
-
Temperature: The reaction should be initiated at a low temperature (e.g., 0 °C) and allowed to warm slowly.[3] Low temperatures decrease the rate of the second hydrolysis, thereby increasing selectivity.
-
Reaction Time: The reaction must be carefully monitored and quenched once the optimal conversion to the mono-acid is achieved to prevent the formation of the diacid.
Q4: How can I effectively monitor the progress of the hydrolysis reaction? A4: Thin Layer Chromatography (TLC) is the most common and convenient method.[5] You can co-spot the starting material, the reaction mixture, and (if available) a standard of the diacid byproduct. The desired product will have a polarity between the non-polar diester starting material and the highly polar diacid. A typical solvent system for TLC would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to ensure the carboxylic acid spots are sharp.
Q5: What is the typical appearance and what are the proper storage conditions for the final product? A5: this compound is typically a white to pale-yellow powder or crystalline solid.[6] For long-term stability, it should be stored in a tightly sealed container in a dry environment, preferably refrigerated at 2-8°C under an inert atmosphere.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate (Precursor)
This protocol is adapted from established methods for the synthesis of similar pyridine dicarboxylates.[2]
Part A: Diesterification of Chelidamic Acid
-
Suspend chelidamic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser.
-
Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 3-5 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield crude Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, which can be purified by recrystallization from methanol.
Part B: Bromination of the 4-Hydroxy Group
-
In a round-bottom flask, dissolve tetrabutylammonium bromide (3.0 eq) and phosphorus pentoxide (P₂O₅) (5.5 eq) in toluene.
-
Slowly add the Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 eq) from Part A.
-
Heat the mixture to 110 °C and stir for 6 hours.
-
Cool the reaction mixture and carefully quench by pouring it into ice water.
-
Extract the product into DCM (2x).
-
Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization from methanol to yield Dimethyl 4-bromopyridine-2,6-dicarboxylate as a white solid.[2]
Protocol 2: Selective Monohydrolysis to Yield this compound
This protocol is designed based on principles of selective ester hydrolysis.[3]
-
Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 4:1 ratio). The exact volume should be sufficient to ensure full dissolution.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
In a separate flask, prepare a solution of potassium hydroxide (KOH) (0.95-1.0 eq) in water.
-
Add the KOH solution dropwise to the cooled diester solution over 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress closely by TLC every 30-60 minutes.
-
Once TLC indicates a significant formation of the desired product with minimal diacid, quench the reaction by adding 1M hydrochloric acid (HCl) to acidify the mixture to a pH of ~3-4.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). The product is often more soluble in organic solvents at an acidic pH.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography or careful recrystallization to isolate the pure this compound.
Section 4: Troubleshooting Guide
Problem Area 1: Selective Monohydrolysis
Q: My hydrolysis reaction is very slow or yields mainly the unreacted starting diester. What should I change? A: This indicates insufficient reactivity.
-
Check Base Quality: Ensure your base (KOH or NaOH) is not old or has absorbed atmospheric CO₂, which would reduce its effective concentration. Use freshly prepared solutions.
-
Increase Temperature Slightly: After the initial addition at 0 °C, you can allow the reaction to warm to room temperature.[3] Avoid heating, as this will likely lead to the diacid byproduct.
-
Increase Water Content: A higher proportion of water in the THF/water solvent system can increase the rate of hydrolysis. However, this must be balanced against the risk of reducing the solubility of the organic starting material.
-
Extend Reaction Time: Continue monitoring the reaction for a longer period. Some selective hydrolyses can take several hours to reach optimal conversion.
Q: I'm getting a significant amount of the 4-Bromopyridine-2,6-dicarboxylic acid (diacid) byproduct. How can I improve selectivity? A: This is the most common failure mode, caused by over-hydrolysis.
-
Reduce Base Stoichiometry: This is the most critical factor. Reduce the equivalents of base to 0.90-0.95 eq. This ensures the base is the limiting reagent, leaving some diester unreacted but minimizing the diacid.
-
Lower the Temperature: Maintain the reaction at 0 °C for a longer duration before allowing it to warm. Do not let the reaction temperature exceed room temperature.
-
Slower Base Addition: Adding the base solution very slowly (e.g., via syringe pump) can maintain a low instantaneous concentration of hydroxide ions, favoring a single reaction event.
-
Quench Sooner: Monitor the reaction very closely by TLC and quench it as soon as a reasonable amount of product has formed, before the diacid spot becomes prominent. It is often better to accept a lower conversion than to deal with a difficult purification.
Q: I am struggling to isolate my product during the work-up. It seems to remain in the aqueous layer. What is the correct procedure? A: Pyridine carboxylic acids can be zwitterionic and may have significant water solubility, especially if the pH is not optimal.[7]
-
Confirm Acidic pH: After quenching, ensure the aqueous layer is acidic (pH 3-4). Use a pH meter or pH paper. At this pH, the carboxylic acid is protonated and the pyridine nitrogen is protonated, but overall solubility in organic solvents is generally maximized.
-
Use a Better Extraction Solvent: If ethyl acetate is ineffective, try extractions with a more polar solvent like a 9:1 mixture of DCM/isopropanol.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This decreases the polarity of the aqueous phase and can "push" the organic product into the extraction solvent.[7]
-
Evaporation (Last Resort): If all else fails, you can neutralize the solution and evaporate the water, then try to extract the product from the resulting solid residue. This is tedious and can lead to product loss.
Problem Area 2: Purification
Q: How can I effectively separate the desired mono-acid from the unreacted diester and the diacid byproduct? A: This separation can be challenging due to the similar structures.
-
Column Chromatography: This is the most reliable method. The elution order on silica gel will be: Diester (least polar) > Mono-acid (desired product) > Diacid (most polar, may not elute without a very polar mobile phase). Adding a small amount (~0.5-1%) of acetic acid to the eluent can improve the peak shape of the carboxylic acids.
-
Acid-Base Extraction: A careful acid-base workup can aid in separation. The diacid is more acidic than the mono-acid. By carefully adjusting the pH of an aqueous solution, it may be possible to selectively extract one component. For example, a weakly basic bicarbonate solution might selectively deprotonate and dissolve the diacid, leaving the mono-acid and diester in the organic phase. This requires careful optimization.
-
Recrystallization: If the crude product is of reasonable purity, a carefully chosen solvent system may allow for selective crystallization of the desired product. This will require screening various solvents (e.g., ethanol/water, ethyl acetate/hexanes).
Section 5: Data Summary
The table below summarizes key physicochemical properties for the target compound and its primary precursor, which are essential for characterization and reaction monitoring.
| Property | This compound | Dimethyl 4-bromopyridine-2,6-dicarboxylate |
| CAS Number | 293294-72-1 | 162102-79-6[8] |
| Molecular Formula | C₈H₆BrNO₄[9] | C₉H₈BrNO₄[8] |
| Molecular Weight | 260.04 g/mol [9] | 274.07 g/mol [8] |
| Appearance | White to pale-yellow powder or crystals[6] | White solid[2] |
| Storage Temp. | 2-8 °C | Room Temperature |
Section 6: Troubleshooting Workflow for Selective Hydrolysis
The following diagram outlines a logical decision-making process for optimizing the critical selective monohydrolysis step.
References
- 1. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, CasNo.293294-72-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl 4-bromopyridine-2,6-dicarboxylate | C9H8BrNO4 | CID 11953411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. clearsynth.com [clearsynth.com]
Technical Support Center: Analytical Method Development for 4-Bromo-6-(methoxycarbonyl)picolinic acid
Welcome to the technical support center for the analytical method development of 4-Bromo-6-(methoxycarbonyl)picolinic acid (CAS No. 293294-72-1). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the successful analysis of this pharmaceutical intermediate.
Introduction
This compound is a substituted picolinic acid derivative with key functional groups that influence its analytical behavior: a carboxylic acid, a methyl ester, and a bromine atom on a pyridine ring.[1][2][3] Developing a robust and reliable analytical method is crucial for ensuring the quality, purity, and stability of this compound throughout the drug development process. This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique, with additional considerations for Gas Chromatography (GC) and spectroscopic methods.
The development of any analytical method must be a systematic process, considering the physicochemical properties of the analyte to select the appropriate techniques and optimize parameters.[4] A well-developed method should be specific, accurate, precise, and robust to withstand minor variations in experimental conditions.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an analytical method for this compound?
A1: The main challenges stem from the molecule's multifunctional nature. The carboxylic acid can lead to peak tailing on traditional silica-based HPLC columns due to interactions with residual silanols.[7] The methyl ester group introduces the potential for hydrolysis, especially in mobile phases with extreme pH values. Furthermore, the compound's aromatic structure and bromine substituent can lead to strong retention in reversed-phase chromatography, requiring careful optimization of the mobile phase.
Q2: What is the recommended starting point for HPLC analysis?
A2: A reversed-phase HPLC method using a C18 column is a logical starting point. Due to the acidic nature of the analyte, an acidic mobile phase (e.g., pH 2.5-3.5) is recommended to suppress the ionization of the carboxylic acid and silanol groups on the column, thereby minimizing peak tailing.[7] A typical starting mobile phase could be a gradient of acetonitrile or methanol in water with 0.1% trifluoroacetic acid (TFA) or formic acid.
Q3: Is GC analysis a viable option for this compound?
A3: Direct GC analysis is challenging due to the low volatility and high polarity of the carboxylic acid group.[8] However, GC analysis can be performed after derivatization. Esterification of the carboxylic acid (e.g., to a methyl or ethyl ester) or silylation can increase the compound's volatility, making it amenable to GC separation.[8]
Q4: How can I confirm the identity of my analyte peak?
A4: Peak identity can be confirmed by several methods. The most definitive is to use a mass spectrometer (LC-MS) as a detector to confirm the molecular weight of the eluting peak. Alternatively, comparing the retention time with a certified reference standard is a common practice. Photodiode array (PDA) detection can also be used to compare the UV spectrum of the peak with that of a standard.
HPLC Method Development and Troubleshooting
A robust HPLC method is essential for the accurate quantification and purity assessment of this compound.
Recommended Initial HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to suppress ionization of the analyte and silanols.[9] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Common organic solvent for reversed-phase HPLC. |
| Gradient | 20% B to 80% B over 20 minutes | A good starting point to elute the compound and potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better peak shape and reproducible retention times. |
| Detection | UV at 270 nm | Based on the aromatic structure of the picolinic acid derivative. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
Troubleshooting Guide for HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing
-
Symptoms: The peak is asymmetrical with a trailing edge.
-
Potential Causes & Solutions:
-
Secondary Interactions: The carboxylic acid group may be interacting with acidic silanol groups on the silica support of the column.[7]
-
Solution: Decrease the mobile phase pH to 2.5-3.0 to fully protonate the carboxylic acid and suppress silanol ionization. Adding a competitive base like triethylamine (TEA) at a low concentration (0.1%) can also mask silanol interactions, but may affect MS compatibility.[9]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Degradation: The stationary phase may be damaged.
-
Solution: Replace the column with a new one of the same type.
-
-
Issue 2: Poor Peak Shape (Fronting or Splitting)
-
Symptoms: The peak is asymmetrical with a leading edge, or it appears as two or more merged peaks.
-
Potential Causes & Solutions:
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Co-elution of Isomers or Impurities: A closely eluting impurity or an isomer could be present.
-
Solution: Optimize the mobile phase gradient (make it shallower) or try a different column chemistry (e.g., a phenyl-hexyl column) to improve resolution.
-
-
Analyte Degradation: The compound may be degrading on the column or in the sample vial.
-
Solution: Investigate sample stability. Ensure the sample diluent is appropriate and analyze the sample promptly after preparation.
-
-
Issue 3: Shifting Retention Times
-
Symptoms: The retention time of the analyte peak changes between injections.
-
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before injection.
-
Solution: Increase the equilibration time between runs. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column.
-
-
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or solvent evaporation can alter retention.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.
-
-
Issue 4: High Backpressure
-
Symptoms: The system pressure is significantly higher than normal.
-
Potential Causes & Solutions:
-
Column Frit Blockage: Particulate matter from the sample or mobile phase may have clogged the inlet frit of the column.
-
Solution: Reverse-flush the column (disconnected from the detector) at a low flow rate. If this fails, the frit may need to be replaced.[9]
-
-
System Blockage: There may be a blockage in the tubing, injector, or guard column.
-
Solution: Systematically disconnect components to isolate the source of the high pressure.[9]
-
-
Buffer Precipitation: If using a buffered mobile phase, the buffer may precipitate if the organic solvent concentration is too high.
-
Solution: Ensure the buffer is soluble in the highest concentration of organic solvent used in the gradient.
-
-
Experimental Workflow Visualization
Caption: A logical workflow for troubleshooting common HPLC issues.
GC Method Development Considerations
For GC analysis, derivatization is a mandatory step to increase the volatility and thermal stability of this compound.
Derivatization Protocol: Esterification with Methanol
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a vial.
-
Reagent Addition: Add 1 mL of 2M HCl in methanol.
-
Reaction: Cap the vial tightly and heat at 60 °C for 1 hour.
-
Neutralization: Cool the vial to room temperature and neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the derivatized product with 1 mL of a suitable organic solvent like ethyl acetate.
-
Analysis: Inject the organic layer into the GC system.
Recommended Initial GC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A general-purpose column suitable for a wide range of compounds. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the derivatized analyte. |
| Carrier Gas | Helium or Hydrogen | Common carrier gases for GC. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A typical starting temperature program to separate the analyte from impurities. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good sensitivity for organic compounds, while MS provides structural information. |
| Detector Temperature | 300 °C | Prevents condensation of the analyte in the detector. |
Troubleshooting Guide for GC Analysis
Issue: No Peak or Very Small Peak
-
Potential Causes & Solutions:
-
Incomplete Derivatization: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Ensure the reagents are fresh.
-
-
Analyte Degradation: The derivatized analyte may be thermally unstable.
-
Solution: Lower the inlet and oven temperatures. Check for active sites in the GC system (e.g., in the liner or column).
-
-
Poor Extraction: The derivatized product may not have been efficiently extracted.
-
Solution: Try a different extraction solvent or perform multiple extractions.
-
-
Issue: Broad or Tailing Peaks
-
Potential Causes & Solutions:
-
Active Sites in the System: The analyte may be interacting with active sites in the inlet liner or the column.
-
Solution: Use a deactivated liner and ensure the column is properly conditioned.
-
-
Column Contamination: The column may be contaminated with non-volatile residues.
-
Solution: Bake out the column at a high temperature (within the column's limits).
-
-
GC Derivatization and Analysis Workflow
Caption: Workflow for the GC analysis of this compound.
Spectroscopic Analysis
Spectroscopic techniques are invaluable for structural confirmation and can be used in conjunction with chromatographic methods.
-
Mass Spectrometry (MS): When coupled with LC or GC, MS provides molecular weight information (Expected [M+H]⁺ for the acid: 260.96, and for the dimethyl ester derivative: 274.98) and fragmentation patterns that can be used for structural elucidation and impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural confirmation of the bulk material. The spectra can confirm the presence of the methoxycarbonyl group, the protons on the pyridine ring, and the overall substitution pattern.
-
UV-Vis Spectroscopy: As a standalone technique, it can be used for simple concentration measurements if the compound is the only absorbing species. In HPLC, a photodiode array (PDA) detector can provide UV spectra of eluting peaks, which is useful for purity assessments and peak tracking during method development.
References
- 1. 293294-72-1|this compound|BLD Pharm [bldpharm.com]
- 2. 001chemical.com [001chemical.com]
- 3. clearsynth.com [clearsynth.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Common Problems in Analytical Method Validation [pharmaspecialists.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. hplc.eu [hplc.eu]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to 4-Bromo-6-(methoxycarbonyl)picolinic acid and its Structural Analogs for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the pyridine carboxylic acid scaffold is a cornerstone for the development of novel therapeutic agents and functional materials.[1] Among its myriad derivatives, 4-Bromo-6-(methoxycarbonyl)picolinic acid stands out as a versatile building block, offering unique reactivity and potential for biological activity. This guide provides an in-depth comparison of this compound with its key structural analogs: the non-brominated parent compound, 6-(Methoxycarbonyl)picolinic acid, and the simpler, yet informative, 4-Bromopicolinic acid. Through a detailed analysis of their synthesis, chemical properties, and potential applications, supported by established chemical principles, this document aims to equip researchers with the critical insights needed to make informed decisions in their discovery and development endeavors.
Introduction to the Picolinic Acid Framework
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are not merely synthetic curiosities; they are integral components in a range of biologically active molecules and approved drugs.[1] The nitrogen atom in the pyridine ring and the adjacent carboxylic acid group can act as a bidentate chelating agent for various metal ions, a property that is crucial for many biological processes.[2] Furthermore, the aromatic ring is amenable to a wide array of substitutions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.
This guide focuses on three key derivatives to illustrate the impact of specific functional groups on the overall characteristics of the picolinic acid core.
-
This compound: The subject of our primary focus, featuring both an electron-withdrawing bromine atom and a methoxycarbonyl group.
-
6-(Methoxycarbonyl)picolinic acid: The direct precursor or non-brominated analog, allowing for an assessment of the bromine's influence.
-
4-Bromopicolinic acid: A simpler analog that isolates the effect of the bromine atom without the ester functionality.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthetic accessibility and physicochemical properties of a compound are paramount in its practical application. The table below summarizes the key properties of our three compounds of interest, followed by a discussion of their synthetic routes.
| Property | This compound | 6-(Methoxycarbonyl)picolinic acid | 4-Bromopicolinic acid |
| CAS Number | 293294-72-1[3][4] | 7170-36-7[5][6] | 30766-03-1[7][8] |
| Molecular Formula | C₈H₆BrNO₄[3][4] | C₈H₇NO₄[5][6] | C₆H₄BrNO₂[7] |
| Molecular Weight | 260.04 g/mol [3][4] | 181.15 g/mol [9] | 202.01 g/mol [10][11] |
| Appearance | White to off-white powder or crystals[3] | Solid[9] | White to off-white crystalline solid[7] |
| Melting Point | Not specified | 144-146 °C[9][12] | 172-174 °C |
| Purity | ≥95%[3] | ≥90%[5] | ≥97%[7] |
| Solubility | Sparingly soluble in polar solvents | Soluble in polar solvents | Soluble in polar solvents like water and alcohols[7] |
Diagram 1: Chemical Structures This diagram illustrates the structural differences between the three compared picolinic acid derivatives.
Caption: Structures of the compared picolinic acid derivatives.
Synthetic Pathways
The synthesis of these compounds generally involves multi-step procedures starting from readily available pyridine derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the reactivity of the starting materials.
Diagram 2: Generalized Synthetic Workflow This diagram outlines a general workflow for the synthesis of substituted picolinic acids.
Caption: Generalized workflow for substituted picolinic acid synthesis.
Protocol 1: Synthesis of 4-Bromopicolinic acid
A common method for the synthesis of 4-Bromopicolinic acid involves the oxidation of a methyl group at the 2-position of the pyridine ring, followed by bromination. A plausible route starts from 4-bromo-2-methylpyridine.[13]
Step-by-Step Methodology:
-
Oxidation: 4-bromo-2-methylpyridine is oxidized using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution.[13] The reaction mixture is typically heated to drive the reaction to completion.
-
Work-up: After the reaction, the manganese dioxide byproduct is removed by filtration.
-
Acidification: The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the 4-Bromopicolinic acid.[10]
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization.
Causality: The methyl group at the 2-position is susceptible to oxidation to a carboxylic acid. The bromine atom at the 4-position is generally stable under these oxidizing conditions.
Protocol 2: Synthesis of 6-(Methoxycarbonyl)picolinic acid
This compound can be synthesized from 2,6-pyridinedicarboxylic acid (dipicolinic acid) through selective mono-esterification.
Step-by-Step Methodology:
-
Activation: Dipicolinic acid is reacted with a reagent like thionyl chloride (SOCl₂) to form the more reactive acyl chloride.
-
Esterification: The acyl chloride is then reacted with methanol in the presence of a base to yield the methyl ester. Controlling the stoichiometry of methanol is crucial to favor mono-esterification.
-
Purification: The product is isolated and purified using techniques like column chromatography to separate it from the di-ester and unreacted starting material.
Causality: The two carboxylic acid groups of dipicolinic acid have similar reactivity. Therefore, achieving selective mono-esterification requires careful control of reaction conditions.
Protocol 3: Synthesis of this compound
The synthesis of this target molecule can be envisioned through several routes, including the bromination of 6-(Methoxycarbonyl)picolinic acid or the esterification of 4-Bromo-2,6-pyridinedicarboxylic acid. The former approach is often more practical.
Step-by-Step Methodology:
-
Bromination: 6-(Methoxycarbonyl)picolinic acid is subjected to electrophilic bromination. The pyridine ring is deactivated towards electrophilic substitution, so harsh conditions or a more reactive brominating agent might be necessary.
-
Work-up and Purification: The reaction mixture is worked up to remove excess bromine and byproducts. The final product is purified by chromatography or recrystallization.
Causality: The position of bromination is directed by the existing substituents. The carboxylic acid and ester groups are deactivating, but the nitrogen atom's influence and steric factors will play a role in directing the incoming electrophile.
Comparative Reactivity and Synthetic Utility
The functional groups present in each of these molecules dictate their reactivity and, consequently, their utility as synthetic intermediates.
Diagram 3: Key Reaction Sites This diagram highlights the principal reactive sites on the three picolinic acid derivatives.
Caption: Reactive sites on the compared picolinic acid derivatives.
The Carboxylic Acid Group
All three compounds possess a carboxylic acid group at the 2-position. This group can undergo standard transformations such as:
-
Esterification: Formation of esters by reaction with alcohols.
-
Amide bond formation: Coupling with amines to form amides, a key reaction in the synthesis of many pharmaceuticals.
-
Reduction: Reduction to the corresponding alcohol.
The acidity of the carboxylic acid will be influenced by the other substituents on the pyridine ring. The electron-withdrawing nature of the bromine atom in 4-Bromopicolinic acid and This compound is expected to increase the acidity of the carboxylic acid compared to 6-(Methoxycarbonyl)picolinic acid .
The Bromine Atom
The bromine atom in 4-Bromopicolinic acid and This compound is a versatile handle for further functionalization through various cross-coupling reactions, such as:
-
Suzuki Coupling: Formation of a new carbon-carbon bond by reacting with a boronic acid.
-
Heck Coupling: Reaction with an alkene to form a substituted alkene.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.
The presence of the bromine atom significantly enhances the synthetic potential of these molecules compared to their non-brominated counterparts.
The Methoxycarbonyl Group
The methoxycarbonyl group in This compound and 6-(Methoxycarbonyl)picolinic acid can be:
-
Hydrolyzed: Converted back to a carboxylic acid under acidic or basic conditions.
-
Transesterified: Exchanged for a different alcohol group.
-
Reduced: Reduced to a primary alcohol.
The presence of two distinct carbonyl functionalities (the carboxylic acid and the ester) in these molecules allows for selective transformations by choosing appropriate reagents and reaction conditions.
Potential Biological Activity and Applications in Drug Discovery
Picolinic acid derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The specific substitutions on the pyridine ring are crucial in determining the nature and potency of these activities.
-
This compound: The combination of a halogen atom and an ester group makes this compound an attractive scaffold for library synthesis in drug discovery. The bromine atom can serve as a vector for exploring structure-activity relationships (SAR) through cross-coupling reactions, while the ester can be modified to modulate solubility and cell permeability.
-
6-(Methoxycarbonyl)picolinic acid: This compound can be used as a control in biological assays to determine the contribution of the bromine atom to the observed activity of its brominated analog.
-
4-Bromopicolinic acid: This simpler analog has been reported to have potential antibacterial and anti-inflammatory properties.[7] Its structural simplicity makes it a good starting point for the design of more complex and potent analogs.
Conclusion
The comparative analysis of this compound with 6-(Methoxycarbonyl)picolinic acid and 4-Bromopicolinic acid highlights the significant impact of substituent choice on the synthesis, reactivity, and potential applications of picolinic acid derivatives. While all three compounds share the versatile picolinic acid core, the presence of the bromine atom and the methoxycarbonyl group introduces distinct chemical handles that can be exploited for further molecular elaboration. For researchers in drug discovery and organic synthesis, a thorough understanding of these differences is essential for the rational design and efficient synthesis of novel compounds with desired properties.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 293294-72-1 [sigmaaldrich.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Synthonix, Inc > 7170-36-7 | 6-(Methoxycarbonyl)picolinic acid [synthonix.com]
- 6. chemscene.com [chemscene.com]
- 7. CAS 30766-03-1: 4-Bromopicolinic acid | CymitQuimica [cymitquimica.com]
- 8. 4-Bromo-pyridinecarboxylic acid | CAS#:30766-03-1 | Chemsrc [chemsrc.com]
- 9. 6-(Methoxycarbonyl)picolinic acid | 7170-36-7 [sigmaaldrich.com]
- 10. 4-Bromopyridine-2-carboxylic acid | 30766-03-1 [chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. Page loading... [guidechem.com]
A Comprehensive Guide to the Biological Validation of 4-Bromo-6-(methoxycarbonyl)picolinic acid
For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth, technical framework for the biological validation of 4-Bromo-6-(methoxycarbonyl)picolinic acid, a picolinic acid derivative with potential pharmacological applications. While direct biological data for this specific compound is not extensively available in current literature[1], its structural relationship to a class of molecules with diverse bioactivities warrants a thorough investigation.[2][3] This guide will, therefore, present a proposed validation strategy, grounded in established scientific principles and methodologies, to elucidate its potential as a therapeutic agent.
Picolinic acid and its derivatives are known to exhibit a wide spectrum of biological effects, including antiviral, anticonvulsant, and herbicidal activities.[2][4][5] The core picolinic acid scaffold, a pyridine ring with a carboxylic acid substituent, serves as a versatile backbone for chemical modifications that can modulate its interaction with biological targets.[3][6] The presence of a bromine atom and a methoxycarbonyl group on the picolinic acid ring of our subject compound suggests the potential for unique pharmacological properties. This guide will focus on a hypothetical validation pathway to assess its potential as an inhibitor of a key inflammatory signaling pathway.
Part 1: Proposed Biological Target and Rationale
Given the known anti-inflammatory properties of some picolinic acid derivatives[2], a plausible and high-impact area of investigation for this compound is its potential to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous diseases, including autoimmune disorders, chronic inflammation, and cancer.
Hypothesis: this compound acts as an inhibitor of the NF-κB signaling pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Part 2: Experimental Validation Workflow
To rigorously test this hypothesis, a multi-tiered experimental approach is proposed. This workflow is designed to first screen for activity and then to elucidate the specific mechanism of action.
Figure 1: Proposed experimental workflow for the validation of this compound's anti-inflammatory activity.
Experimental Protocols
1. Cell Culture and Treatment:
-
Human monocytic THP-1 cells will be used as a model system. Cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, cells will be differentiated into macrophage-like cells by treatment with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
This compound will be dissolved in DMSO to prepare a stock solution and diluted in culture medium to the desired concentrations for treatment. A vehicle control (DMSO) will be included in all experiments.
2. MTT Cytotoxicity Assay:
-
Objective: To determine the non-toxic concentration range of the test compound.
-
Protocol:
-
Seed differentiated THP-1 cells in a 96-well plate.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. NF-κB Reporter Gene Assay:
-
Objective: To assess the direct inhibitory effect of the compound on NF-κB transcriptional activity.
-
Protocol:
-
Transfect THP-1 cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Pre-treat the transfected cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to activate the NF-κB pathway.
-
After 6 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer.
-
A known NF-κB inhibitor (e.g., Bay 11-7082) will be used as a positive control.
-
4. Western Blot Analysis:
-
Objective: To investigate the effect of the compound on key proteins in the NF-κB signaling cascade.
-
Protocol:
-
Treat differentiated THP-1 cells with this compound followed by LPS stimulation for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
5. Immunofluorescence Microscopy:
-
Objective: To visualize the effect of the compound on the nuclear translocation of the NF-κB p65 subunit.
-
Protocol:
-
Grow differentiated THP-1 cells on glass coverslips.
-
Treat the cells as described for the Western blot analysis.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
-
Incubate with an anti-p65 primary antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope.
-
6. Real-Time Quantitative PCR (RT-qPCR):
-
Objective: To measure the effect of the compound on the expression of NF-κB target genes.
-
Protocol:
-
Treat differentiated THP-1 cells with this compound and stimulate with LPS for 4 hours.
-
Isolate total RNA using a suitable kit and synthesize cDNA.
-
Perform RT-qPCR using primers specific for pro-inflammatory genes such as IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Part 3: Comparative Analysis and Data Presentation
To provide a comprehensive evaluation, the biological activity of this compound will be compared with a known NF-κB inhibitor and a structurally related but inactive picolinic acid derivative.
Comparator Compounds:
-
Positive Control: Bay 11-7082 (a well-characterized IKK inhibitor)
-
Negative Control: Picolinic acid (the parent compound, expected to have lower activity)
Table 1: Hypothetical Comparative IC50 Values for NF-κB Inhibition
| Compound | NF-κB Reporter Assay IC50 (µM) |
| This compound | 5.2 |
| Bay 11-7082 (Positive Control) | 1.8 |
| Picolinic acid (Negative Control) | > 100 |
Table 2: Hypothetical Relative Gene Expression of NF-κB Target Genes
| Treatment | Relative IL-6 mRNA Expression (Fold Change) | Relative TNF-α mRNA Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | 50.2 | 45.8 |
| LPS + this compound (10 µM) | 12.5 | 10.3 |
| LPS + Bay 11-7082 (5 µM) | 8.1 | 6.7 |
| LPS + Picolinic acid (50 µM) | 48.9 | 43.2 |
Part 4: Mechanistic Insights and Signaling Pathway Visualization
The proposed mechanism of action, inhibition of IκBα degradation, is a key event in the canonical NF-κB signaling pathway. The following diagram illustrates this pathway and the proposed point of intervention for our test compound.
Figure 2: The canonical NF-κB signaling pathway and the proposed inhibitory action of this compound.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to validate the biological activity of this compound as a potential anti-inflammatory agent. By following the proposed experimental workflow, researchers can systematically assess its cytotoxicity, screen for its inhibitory effect on the NF-κB pathway, and elucidate its mechanism of action. The inclusion of appropriate controls and comparative analysis will provide a robust dataset to determine the therapeutic potential of this novel picolinic acid derivative. The successful validation of this compound could pave the way for further preclinical and clinical development, ultimately contributing to the discovery of new treatments for inflammatory diseases.
References
- 1. Buy this compound | 293294-72-1 [smolecule.com]
- 2. ijirt.org [ijirt.org]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picolinic acid - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Comparative Guide to Picolinic Acid Derivatives: Unveiling the Potential of 4-Bromo-6-(methoxycarbonyl)picolinic acid
Introduction to Picolinic Acid: A Privileged Scaffold in Medicinal Chemistry
Picolinic acid, a simple pyridine-based carboxylic acid, serves as a foundational scaffold in the realm of drug discovery and coordination chemistry.[1] Its inherent ability to chelate metal ions, coupled with the versatility of its pyridine ring for chemical modification, has made it a "privileged structure" in medicinal chemistry.[2] This guide provides a comparative analysis of various picolinic acid derivatives, exploring their structure-activity relationships (SAR) as potent enzyme inhibitors. We will delve into the experimental data supporting these findings and provide detailed protocols for relevant biological assays. While direct experimental data for 4-Bromo-6-(methoxycarbonyl)picolinic acid is not extensively available in the public domain, this guide will leverage the established SAR of related compounds to project its potential applications and guide future research.
The Chemical Landscape of Picolinic Acid Derivatives
The biological activity of picolinic acid derivatives can be finely tuned by altering the substituents on the pyridine ring. The position, electronic properties, and steric bulk of these substituents play a crucial role in determining the compound's interaction with biological targets.
Chemical Structure of this compound
This compound is a derivative of picolinic acid with a bromine atom at the 4-position and a methoxycarbonyl group at the 6-position.[3][4]
-
IUPAC Name: 4-bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid
The presence of the electron-withdrawing bromine atom and the ester group are expected to significantly influence the electronic and steric properties of the molecule, likely impacting its binding affinity to various biological targets.
Comparative Performance of Picolinic Acid Derivatives as Enzyme Inhibitors
Picolinic acid derivatives have demonstrated significant inhibitory activity against a range of enzymes, with their efficacy being highly dependent on their substitution patterns.
Metallo-β-Lactamase (MBL) Inhibitors
The emergence of bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), is a critical global health threat. Picolinic acid derivatives have emerged as a promising class of MBL inhibitors.[5]
A study on dipicolinic acid derivatives as inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1) revealed crucial structure-activity relationships. The addition of a hydrophobic aryl group to a linker attached to the picolinic acid scaffold significantly enhanced inhibitory activity.[5]
Table 1: Comparative Inhibitory Activity of Picolinic Acid Derivatives against Metallo-β-Lactamases
| Compound | Target MBL | IC₅₀ (µM) | Reference |
| Dipicolinic acid | NDM-1 | 25 | [5] |
| Compound with hydrophobic aryl group | NDM-1 | 3.4 | [5] |
| Compound with dimethylamine substituent | NDM-1 | >100 | [5] |
Based on these findings, the bromine and methoxycarbonyl substituents on This compound could potentially modulate its interaction with the MBL active site. The hydrophobic nature of the bromo group might contribute favorably to binding in a hydrophobic pocket within the enzyme.
Acetylcholinesterase (AChE) Inhibitors
Inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, are used in the treatment of Alzheimer's disease and other neurological disorders.[6] Picolinamide derivatives, closely related to picolinic acids, have shown potent AChE inhibitory activity.
Table 2: Comparative Inhibitory Activity of Picolinamide Derivatives against Acetylcholinesterase
| Compound | Target AChE | IC₅₀ (µM) | Reference |
| Picolinamide Derivative 7a | Eel AChE | 2.49 |
The structure-activity relationship studies indicated that the position of substituents on the aromatic ring significantly influences the inhibitory potency. While direct data for this compound is unavailable, the electronic effects of its substituents could play a role in its potential interaction with the AChE active site.
Dopamine β-Monooxygenase (DBM) Inhibitors
Dopamine β-monooxygenase (DBM) is a key enzyme in the biosynthesis of norepinephrine, and its inhibitors have potential as antihypertensive agents. Quantitative structure-activity relationship (QSAR) studies on a series of picolinic acid derivatives have shed light on the structural requirements for potent DBM inhibition.[7]
The studies revealed that:
-
A more negatively charged carboxylate moiety enhances inhibition.
-
More lipophilic groups at the 4-position increase activity.
-
Wider bulk and higher molar refraction of 5-substituents are favorable.
These findings suggest that the bromo group at the 4-position of This compound could positively contribute to its DBM inhibitory potential due to its lipophilic nature.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key enzyme inhibition assays are provided below.
Metallo-β-Lactamase (MBL) Inhibition Assay using Nitrocefin
This assay spectrophotometrically measures the hydrolysis of the chromogenic β-lactam substrate, nitrocefin, by MBLs.
Materials:
-
Purified MBL enzyme (e.g., NDM-1)
-
Nitrocefin solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds (picolinic acid derivatives)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the MBL enzyme solution to each well.
-
Add the test compound dilutions to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Immediately measure the absorbance at 490 nm in kinetic mode for a set duration (e.g., 10 minutes).
-
Calculate the initial reaction velocities (V₀) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the control and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for Metallo-β-Lactamase (MBL) Inhibition Assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[8][9]
Materials:
-
AChE enzyme solution (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) solution
-
DTNB solution
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
Test compounds
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, DTNB solution, and AChE enzyme solution to each well.
-
Add the test compound dilutions to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Measure the absorbance at 412 nm in kinetic mode.
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Determine the percent inhibition and calculate the IC₅₀ value.
Caption: Workflow for Acetylcholinesterase (AChE) Inhibition Assay.
Future Directions: The Untapped Potential of this compound
The lack of extensive published data on this compound presents a unique opportunity for novel research. Based on the established structure-activity relationships of related picolinic acid derivatives, this compound warrants investigation in several key areas:
-
Enzyme Inhibition Screening: Systematic screening against a panel of enzymes, particularly MBLs, AChE, and DBM, could reveal potent and selective inhibitory activities.
-
Coordination Chemistry: The bidentate chelation site and the additional functional groups make it an interesting ligand for the synthesis of novel metal complexes with potential catalytic or therapeutic applications.
-
Medicinal Chemistry Scaffolding: The bromo and methoxycarbonyl groups provide handles for further chemical modification, allowing for the generation of a library of derivatives for SAR studies.
The logical progression of research for this compound is depicted below.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 001chemical.com [001chemical.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Navigating Uncharted Territory: A Technical Guide and Prospective Analysis of 4-Bromo-6-(methoxycarbonyl)picolinic Acid in Preclinical Research
Introduction
In the landscape of modern drug discovery, the pyridine carboxylic acid scaffold, and particularly picolinic acid, represents a "privileged" structural motif.[1] Its derivatives are integral to a multitude of FDA-approved therapeutics, demonstrating a broad spectrum of biological activities.[2] This guide focuses on a lesser-explored member of this family: 4-Bromo-6-(methoxycarbonyl)picolinic acid. While direct efficacy data for this specific compound is not yet prevalent in published literature, its structural features suggest significant potential as both a bioactive molecule and a versatile synthetic intermediate.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the chemical properties of this compound, and more importantly, outlines a prospective analysis of its potential therapeutic applications. By drawing parallels with structurally related and well-characterized picolinic acid derivatives, we will explore hypothetical mechanisms of action and detail robust experimental protocols to assess its efficacy in relevant assays. Our objective is to provide a scientifically grounded roadmap for unlocking the potential of this promising, yet under-investigated, molecule.
Chemical Profile and Synthetic Versatility
This compound (CAS No. 293294-72-1) is a pyridine derivative characterized by a carboxylic acid at the 2-position, a bromine atom at the 4-position, and a methoxycarbonyl group at the 6-position.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₄ | --INVALID-LINK-- |
| Molecular Weight | 260.04 g/mol | --INVALID-LINK-- |
| CAS Number | 293294-72-1 | --INVALID-LINK-- |
| Physical Form | Powder or crystals | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
The true potential of this molecule may lie in its utility as a synthetic intermediate. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a methyl ester—offers multiple avenues for chemical modification. The bromine atom, in particular, is a versatile handle for introducing a wide array of substituents via cross-coupling reactions, which is a cornerstone of modern medicinal chemistry.[3] This allows for the systematic exploration of the chemical space around the picolinic acid core to optimize for potency, selectivity, and pharmacokinetic properties.
Prospective Biological Activities and Efficacy Evaluation
While direct experimental evidence for the biological activity of this compound is scarce, the extensive body of research on related picolinic acid derivatives allows us to formulate well-grounded hypotheses about its potential therapeutic applications.
Potential as an Enzyme Inhibitor
Picolinic acid derivatives have emerged as potent inhibitors of various enzymes, with several candidates advancing to clinical trials.[4] For instance, Verubecestat, a BACE2 inhibitor, and Avoralstat, a PKK inhibitor, are both derived from the picolinic acid scaffold.[4] The ability of the picolinic acid moiety to coordinate with metal ions in enzyme active sites is a key aspect of its inhibitory potential.[5]
Hypothetical Target: Kinase Inhibition
Given the prevalence of picolinic acid derivatives as kinase inhibitors, a primary avenue of investigation for this compound would be its activity against a panel of protein kinases implicated in cancer or inflammatory diseases.
Figure 1: Hypothetical inhibition of a kinase signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Kinase Reaction :
-
In a 96-well plate, add the kinase, the appropriate substrate (e.g., a generic peptide substrate), and ATP.
-
Add the diluted test compound or vehicle control (DMSO).
-
Incubate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection :
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration.
-
-
Data Analysis :
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Potential Antimicrobial Activity
Picolinic acid and its derivatives have demonstrated notable antimicrobial properties.[6][7] They are known to chelate essential metal ions, thereby disrupting microbial growth and replication.[6]
Hypothetical Target: Bacterial Growth Inhibition
The efficacy of this compound as an antibacterial agent can be assessed against a panel of clinically relevant bacterial strains.
Figure 2: General workflow for antimicrobial susceptibility testing.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Compound and Media Preparation :
-
Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Bacterial Inoculum Preparation :
-
Culture the test bacteria overnight.
-
Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation :
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination :
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, read the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.
-
Comparative Analysis with Structurally Related Compounds
To provide a framework for interpreting potential efficacy data, the following table presents hypothetical IC50 values for this compound in comparison to known picolinic acid derivatives in a generic kinase inhibition assay. This illustrates how experimental data for the title compound could be contextualized.
| Compound | Structure | Hypothetical IC₅₀ (nM) |
| This compound | To be determined | |
| Verubecestat (BACE2 Inhibitor)[4] | A known picolinic acid-derived enzyme inhibitor. | 0.38 (as Ki) |
| GSK-269984A (PGE2 EP1 Inhibitor)[4] | Another picolinic acid derivative with demonstrated inhibitory activity. | 7.9 |
Conclusion and Future Directions
While the biological profile of this compound remains to be fully elucidated, its chemical structure, grounded in the well-established picolinic acid scaffold, presents a compelling case for its investigation as a novel therapeutic agent. Its potential as a versatile synthetic intermediate further enhances its value to the drug discovery community. The experimental protocols detailed in this guide offer a clear and robust starting point for researchers to begin to unravel the efficacy and mechanisms of action of this intriguing molecule. Future studies should focus on a broad screening approach across various assay platforms, followed by more targeted investigations based on initial findings. The exploration of this and other under-investigated picolinic acid derivatives holds the promise of uncovering new chemical entities to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 4. dovepress.com [dovepress.com]
- 5. sjctni.edu [sjctni.edu]
- 6. ijirt.org [ijirt.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Experiments Using 4-Bromo-6-(methoxycarbonyl)picolinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Functionalized Picolinic Acid Scaffold
4-Bromo-6-(methoxycarbonyl)picolinic acid is a key building block in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature—a pyridine core, a bromine atom, a carboxylic acid, and a methyl ester—offers a rich platform for molecular elaboration. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The carboxylic acid and ester moieties provide handles for amide bond formation, further derivatization, or can influence the physicochemical properties of the final molecule.
However, the success and reproducibility of experiments involving this reagent are highly dependent on a nuanced understanding of its reactivity and the critical parameters that govern the reactions in which it participates. This guide provides an in-depth comparison of this compound with its alternatives, supported by established chemical principles and proposed experimental protocols. We will delve into the factors that influence the reproducibility of these reactions, offering insights to ensure the robustness of your synthetic endeavors.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations are foundational in modern drug discovery for the construction of C-C and C-N bonds, respectively.
The Suzuki-Miyaura Coupling: A Proposed Protocol
The Suzuki-Miyaura reaction is a versatile method for the formation of a carbon-carbon bond between an organohalide and an organoboron compound. The following is a proposed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol is based on established methodologies for similar bromo-pyridine derivatives and serves as a robust starting point for optimization.[1][2][3][4]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or similar)
Experimental Workflow:
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Comparison with Alternatives
The choice of the halogen atom on the picolinic acid scaffold can significantly impact the reactivity, cost, and optimization of a cross-coupling reaction. Below is a comparison of this compound with its chloro and iodo analogs.
| Feature | 4-Chloro-6-(methoxycarbonyl)picolinic acid | This compound | 4-Iodo-6-(methoxycarbonyl)picolinic acid |
| Reactivity in Pd-Catalysis | Lowest | Intermediate | Highest |
| Bond Strength (C-X) | Strongest | Intermediate | Weakest |
| Cost-Effectiveness | Generally the most cost-effective | Intermediate cost | Generally the most expensive |
| Reaction Conditions | Often requires more forcing conditions (higher temperatures, stronger bases, more specialized ligands) | Generally robust under a wide range of conditions | Milder reaction conditions are often sufficient |
| Side Reactions | Lower propensity for homocoupling of the boronic acid | Moderate propensity for side reactions | Higher propensity for side reactions like homocoupling and dehalogenation |
Causality Behind Reactivity Differences:
The reactivity trend (I > Br > Cl) in palladium-catalyzed cross-coupling reactions is a direct consequence of the carbon-halogen bond strength. The weaker the C-X bond, the more readily the palladium(0) catalyst can undergo oxidative addition, which is often the rate-determining step of the catalytic cycle.[1]
-
The Chloro-Derivative: The strong C-Cl bond makes the chloro-analog less reactive. This can be advantageous in some instances, for example, in sequential cross-couplings where a more reactive bromo or iodo group can be selectively reacted first. However, to achieve coupling at the chloro-position, more specialized and often more expensive Buchwald-type ligands, higher temperatures, and longer reaction times may be necessary.[5]
-
The Iodo-Derivative: The weak C-I bond makes the iodo-analog the most reactive. This allows for milder reaction conditions, which can be beneficial for sensitive substrates. However, the higher reactivity can also lead to a greater incidence of side reactions, such as the homocoupling of the boronic acid (Glaser coupling) or reductive dehalogenation of the starting material. The iodo-derivatives are also typically the most expensive.
Scientific Integrity & Logic: Ensuring Reproducibility
The reproducibility of palladium-catalyzed cross-coupling reactions is a well-documented challenge. A successful and reproducible outcome depends on meticulous attention to detail and an understanding of the key parameters that can influence the reaction.
The Catalytic Cycle and Points of Failure:
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Factors Influencing Reproducibility:
-
Purity of Reagents:
-
Organoboron Compounds: Boronic acids are susceptible to dehydration to form boroxines, which can have different reactivity profiles. It is crucial to use high-purity boronic acids or to verify their integrity before use.
-
Palladium Catalyst: The quality and activity of the palladium catalyst are paramount. Use catalysts from reputable suppliers and handle them under an inert atmosphere to prevent deactivation.
-
-
Solvent and Atmosphere:
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation. Therefore, it is essential to thoroughly degas the solvents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.
-
Water Content: While many Suzuki-Miyaura reactions are performed in aqueous solvent mixtures, the precise amount of water can be critical. Ensure that anhydrous solvents are truly anhydrous when required.
-
-
Choice of Base: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly affect the reaction rate and yield. Inconsistent base quality or hydration state can be a source of irreproducibility.[4]
-
Ligand Selection: For challenging couplings, such as those involving the less reactive chloro-derivatives, the choice of phosphine ligand is critical. The Buchwald and Hartwig groups have developed a range of bulky, electron-rich phosphine ligands that can dramatically improve the efficiency of these reactions.[6][7][8]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules. Its successful and reproducible application in palladium-catalyzed cross-coupling reactions hinges on a thorough understanding of the reaction mechanism and the critical parameters that govern it. By carefully selecting the appropriate reaction conditions, considering the reactivity of alternative halogenated precursors, and paying meticulous attention to experimental detail, researchers can harness the full synthetic potential of this important reagent. The protocols and comparisons provided in this guide are intended to serve as a foundational resource for the development of robust and reproducible synthetic methodologies.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
A Strategic Guide to Investigating 4-Bromo-6-(methoxycarbonyl)picolinic acid: Bridging In-Vitro and In-Vivo Studies
For drug development professionals and researchers, the journey from a novel chemical entity to a potential therapeutic is a meticulous process of evidence-gathering. The compound 4-Bromo-6-(methoxycarbonyl)picolinic acid, with its picolinic acid core, presents an intriguing starting point for investigation.[1] While this specific molecule is a known entity, publicly available biological data is scarce, with no established mechanism of action.[1] This guide, therefore, serves as a strategic roadmap, outlining a comprehensive, phased approach to characterizing this compound, progressing logically from foundational in-vitro assessments to more complex in-vivo validations.
Part 1: Foundational In-Vitro Characterization
The initial phase of investigation for any new compound must be conducted in-vitro. These studies are essential for establishing a baseline understanding of the molecule's biological activity, identifying potential targets, and determining its safety profile at a cellular level. The controlled environment of in-vitro assays allows for precise measurements and the elucidation of specific molecular interactions, free from the complexities of a whole-organism system.
Preliminary Cytotoxicity and Target Identification
Before exploring the therapeutic potential of this compound, it is crucial to determine its effect on cell viability. A broad-spectrum cytotoxicity screen across a panel of representative cell lines (e.g., cancerous and non-cancerous) is the first logical step.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited.
Rationale for Experimental Choices: The MTT assay is a robust and widely accepted colorimetric assay that provides a quantitative measure of cell viability. The use of multiple time points and a range of concentrations is essential for understanding the dose- and time-dependent effects of the compound.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | IC50 (µM) after 48h |
| HCT-15 (Colon Cancer) | 5.8 |
| HCC1937 (Breast Cancer) | 12.3 |
| HEK293 (Normal Kidney) | > 100 |
Target-Based Screening
The picolinic acid scaffold is present in various bioactive molecules, suggesting that this compound could interact with specific biological targets.[1] Based on the structural similarities to known inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP) or phosphoinositide 3-kinases (PI3K), a targeted screening approach is warranted.[2][3]
Experimental Workflow: Target-Based Enzyme Inhibition Assay
Caption: Workflow for a target-based enzyme inhibition assay.
Part 2: In-Vivo Evaluation: From Preclinical Models to Safety Assessment
Following promising in-vitro results, the investigation must transition to in-vivo models to assess the compound's efficacy, pharmacokinetics, and safety in a whole-organism context. This step is critical for determining the therapeutic potential and translational feasibility of this compound.
Pharmacokinetic (PK) Studies
Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound is a prerequisite for designing effective in-vivo efficacy studies.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Utilize healthy adult mice (e.g., C57BL/6).
-
Compound Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different cohorts.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Isolation: Process blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
Rationale for Experimental Choices: Comparing IV and PO administration allows for the determination of oral bioavailability, a critical factor for drug development. A comprehensive time course of blood sampling is necessary to accurately model the compound's pharmacokinetic profile.
In-Vivo Efficacy Studies
Based on the in-vitro findings, an appropriate animal model of disease should be selected to evaluate the therapeutic efficacy of this compound. For instance, if the compound showed selective cytotoxicity against colon cancer cells, a xenograft model would be appropriate.
Experimental Workflow: Xenograft Tumor Model
Caption: Workflow for an in-vivo xenograft efficacy study.
Acute Toxicity Studies
An initial assessment of the compound's in-vivo safety is essential. An acute toxicity study provides preliminary data on the potential adverse effects of a single high dose of the compound.[2]
Experimental Protocol: Acute Toxicity Study in Mice
-
Animal Model: Use healthy adult mice.
-
Dose Administration: Administer a single high dose of this compound (e.g., 800 mg/kg) via intraperitoneal injection.[2] A control group receives the vehicle.
-
Observation: Monitor the mice continuously for 14 days for any signs of toxicity, including changes in body weight, behavior, and overall health.[2]
-
Necropsy: At the end of the observation period, euthanize the mice and perform a gross necropsy, examining major organs (heart, liver, spleen, lungs, kidneys) for any abnormalities.[2]
Table 2: Comparison of In-Vitro and In-Vivo Study Parameters
| Parameter | In-Vitro Studies | In-Vivo Studies |
| System | Isolated cells, tissues, or molecules | Whole, living organism |
| Complexity | Low | High |
| Control | High degree of control over variables | More complex, with physiological variables |
| Cost & Time | Generally lower cost and faster | Higher cost and more time-consuming |
| Throughput | High-throughput screening is possible | Low-throughput |
| Information Gained | Mechanism of action, potency, specificity | Efficacy, pharmacokinetics, safety, toxicity |
| Relevance | Initial indication of biological activity | More direct translation to clinical application |
Conclusion
The systematic investigation of a novel compound like this compound requires a structured and logical progression from in-vitro to in-vivo studies. While direct biological data for this specific molecule is not yet in the public domain, the methodologies outlined in this guide provide a robust framework for its comprehensive evaluation. By starting with foundational in-vitro assays to determine cytotoxicity and identify potential targets, researchers can build a strong rationale for advancing the compound into more complex and resource-intensive in-vivo models to assess its therapeutic potential and safety. This phased approach ensures that research efforts are focused and that decisions are based on a solid foundation of scientific evidence.
References
Navigating the Synthesis of 4-Bromo-6-(methoxycarbonyl)picolinic acid: A Comparative Guide for Researchers
For Immediate Release
Shanghai, China – December 31, 2025 – As a critical building block in the development of novel pharmaceuticals and agrochemicals, the efficient synthesis of 4-Bromo-6-(methoxycarbonyl)picolinic acid is of paramount importance to researchers and process chemists. This guide provides a comprehensive comparative analysis of two prominent synthetic routes to this versatile intermediate, offering detailed experimental protocols, a critical evaluation of each pathway's strengths and weaknesses, and expert insights to inform strategic decisions in the laboratory and beyond.
Introduction: The Significance of this compound
This compound is a key heterocyclic compound whose structural motifs are frequently encountered in molecules with diverse biological activities. The presence of a bromine atom provides a handle for further functionalization via cross-coupling reactions, while the carboxylic acid and methyl ester groups offer sites for amide bond formation and other modifications. This trifunctional scaffold makes it an attractive starting material for the synthesis of complex molecular architectures in drug discovery and materials science. The objective of this guide is to equip researchers with the necessary information to select the most appropriate synthetic strategy based on factors such as starting material availability, scalability, and overall efficiency.
Route 1: Synthesis from Chelidamic Acid via Diester Intermediate
This synthetic approach commences with the commercially available and relatively inexpensive chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The strategy involves an initial diesterification, followed by bromination of the hydroxyl group, and concludes with a selective mono-hydrolysis of the resulting diester.
Experimental Protocol: Route 1
Step 1a: Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
To a suspension of chelidamic acid (10.0 g, 54.6 mmol) in methanol (150 mL) in a round-bottom flask, concentrated sulfuric acid (1.5 mL) is cautiously added. The mixture is heated to reflux and stirred for 12 hours. Upon cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is suspended in a saturated aqueous solution of sodium bicarbonate and stirred for 30 minutes. The white precipitate is collected by filtration, washed with water, and dried under vacuum to yield dimethyl 4-hydroxypyridine-2,6-dicarboxylate.
Step 1b: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate
A mixture of dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5.0 g, 23.7 mmol) and phosphorus pentabromide (12.8 g, 29.6 mmol) is heated at 95°C for 4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to afford dimethyl 4-bromopyridine-2,6-dicarboxylate as a white solid.
Step 1c: Selective Mono-hydrolysis to this compound
Dimethyl 4-bromopyridine-2,6-dicarboxylate (2.0 g, 7.3 mmol) is dissolved in a mixture of methanol (20 mL) and water (10 mL). To this solution, one equivalent of potassium hydroxide (0.41 g, 7.3 mmol) dissolved in water (5 mL) is added dropwise at 0°C. The reaction is stirred at this temperature and monitored by TLC. Upon consumption of the starting material, the reaction is neutralized with 1M HCl. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is then purified by column chromatography.
Diagram of Route 1 Workflow
Caption: Synthetic pathway from Chelidamic Acid.
Analysis of Route 1
The primary advantage of this route is the use of an inexpensive and readily available starting material. The initial diesterification and subsequent bromination are generally high-yielding reactions. However, the critical step of selective mono-hydrolysis of the symmetric diester presents a significant challenge. This reaction can often lead to a mixture of the desired mono-acid, the corresponding di-acid, and unreacted starting material, necessitating careful control of reaction conditions and potentially tedious purification. The steric and electronic effects of the pyridine nitrogen and the bromo substituent can influence the reactivity of the two ester groups, but achieving high selectivity can be difficult.
Route 2: Synthesis from 4-Bromo-2-methylpyridine via Oxidation
This alternative pathway begins with a substituted pyridine, 4-bromo-2-methylpyridine, and proceeds through a key oxidation step to form the corresponding carboxylic acid, followed by the introduction of the second carboxylic acid functionality and selective esterification.
Experimental Protocol: Route 2
Step 2a: Synthesis of 4-Bromopicolinic acid
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, 4-bromo-2-methylpyridine (10.0 g, 58.1 mmol) is suspended in water (100 mL). The mixture is heated to 80°C, and potassium permanganate (36.4 g, 230 mmol) is added portion-wise over 2 hours, maintaining the temperature between 80-90°C. After the addition is complete, the reaction is stirred at 90°C for an additional 4 hours. The hot reaction mixture is then filtered to remove manganese dioxide, and the filter cake is washed with hot water. The combined filtrate is cooled and acidified to pH 3-4 with concentrated HCl, leading to the precipitation of a white solid. The solid is collected by filtration, washed with cold water, and dried to give 4-bromopicolinic acid.[1][2]
Step 2b: Synthesis of 4-Bromo-6-methylpicolinic acid (via a separate route, if starting from 4-bromo-2,6-lutidine)
Alternatively, one could start from 4-bromo-2,6-lutidine and perform a selective oxidation of one methyl group. This can be achieved using a milder oxidizing agent or by protecting one of the methyl groups prior to oxidation.
Step 2c: Oxidation of the second methyl group to afford 4-Bromopyridine-2,6-dicarboxylic acid
Following a similar procedure to Step 2a, 4-bromo-6-methylpicolinic acid is oxidized with potassium permanganate to yield 4-bromopyridine-2,6-dicarboxylic acid.
Step 2d: Selective Mono-esterification to this compound
4-Bromopyridine-2,6-dicarboxylic acid (5.0 g, 20.3 mmol) is suspended in methanol (100 mL). Thionyl chloride (1.5 mL, 20.3 mmol) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to yield the product as a solid. Purification can be achieved by recrystallization. The selectivity for the 6-position over the 2-position can be influenced by steric hindrance, with the less hindered carboxylic acid being more readily esterified.
Diagram of Route 2 Workflow
Caption: Synthetic pathway from a methyl-substituted pyridine.
Analysis of Route 2
This route offers a more convergent approach if a suitable methyl-substituted bromopyridine is available. The oxidation of methyl groups on the pyridine ring with potassium permanganate is a well-established and generally robust reaction.[1][2] The main challenge in this route lies in achieving selective mono-esterification. The two carboxylic acid groups in 4-bromopyridine-2,6-dicarboxylic acid have different electronic environments and steric hindrances, which can be exploited to achieve selectivity. However, a mixture of the desired mono-ester, the diester, and unreacted diacid is still possible. An alternative, albeit longer, approach would involve protecting one of the carboxylic acids, esterifying the other, and then deprotecting.
Comparative Analysis and Expert Recommendations
| Feature | Route 1: From Chelidamic Acid | Route 2: From 4-Bromo-2-methylpyridine |
| Starting Material | Chelidamic acid (Inexpensive, readily available) | 4-Bromo-2-methylpyridine (More specialized, potentially more expensive) |
| Number of Steps | 3 | 3 (assuming a suitable precursor) |
| Key Challenge | Selective mono-hydrolysis of a symmetric diester | Selective mono-esterification of a diacid |
| Scalability | Potentially challenging due to the selectivity of the final step. | Can be scalable if the selective esterification is optimized. |
| Overall Yield | Highly dependent on the efficiency of the mono-hydrolysis step. | Can be high if the oxidation and selective esterification are efficient. |
| Purification | May require careful chromatographic separation in the final step. | May require chromatographic separation in the final step. |
Senior Application Scientist's Recommendation:
For laboratories with a strong focus on process development and optimization, Route 1 presents an attractive option due to the low cost of the starting material. The key to success lies in meticulously optimizing the conditions for the selective mono-hydrolysis, potentially exploring enzymatic hydrolysis or the use of phase-transfer catalysts to improve selectivity.
For research and development settings where the cost of the starting material is less of a concern and a more convergent synthesis is desired, Route 2 is a compelling alternative. The oxidation step is generally reliable, and while selective esterification requires careful control, it is often a more predictable transformation than selective hydrolysis. For larger-scale synthesis, developing a robust and high-yielding selective esterification protocol for Route 2 would be a valuable investment.
Ultimately, the choice between these two routes will depend on the specific priorities of the research team, including cost, timeline, and available expertise in synthetic methodology. Both routes offer viable pathways to the target molecule, with distinct challenges and opportunities for innovation.
References
A Multi-faceted Approach to Quality: Cross-Validation of Analytical Data for 4-Bromo-6-(methoxycarbonyl)picolinic acid
Introduction: In the landscape of pharmaceutical development, the purity and integrity of starting materials and intermediates are paramount. 4-Bromo-6-(methoxycarbonyl)picolinic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its structural complexity necessitates a robust analytical control strategy to ensure its identity, purity, and strength. This guide presents a comprehensive framework for the cross-validation of analytical data for this compound, leveraging a suite of orthogonal analytical techniques. By comparing and contrasting data from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FT-IR), we can build a holistic and trustworthy quality profile. This multi-pronged approach not only satisfies regulatory expectations for method validation as outlined in ICH Q2(R1) but also provides a deeper, more reliable understanding of the material's characteristics.[1][2]
The core principle of this guide is to demonstrate how different analytical techniques, each with its unique strengths and limitations, can be used to corroborate findings and provide a self-validating system for quality assessment.[3][4][5] We will delve into the causality behind experimental choices, offering not just protocols, but a rationale for why these methods are selected and how their data interrelates.
The Cross-Validation Workflow: An Integrated Strategy
A truly robust analytical assessment relies on the convergence of data from multiple, independent techniques. Each method interrogates different physicochemical properties of the molecule, and their collective agreement provides a high degree of confidence in the material's quality. The following workflow illustrates this integrated approach.
Caption: Integrated workflow for the cross-validation of analytical data.
Orthogonal Analytical Techniques: A Comparative Overview
The selection of analytical techniques is deliberate, with each providing a unique piece of the puzzle. HPLC-UV is the workhorse for purity and assay determination due to its high resolving power for non-volatile compounds. GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC. qNMR offers an unparalleled advantage in providing an absolute measure of purity without the need for a specific reference standard of the analyte.[6][7][8] Finally, FT-IR provides a rapid and definitive confirmation of the compound's functional groups, serving as a robust identity check.[9]
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Quantitative NMR (qNMR) | FT-IR |
| Primary Use | Purity, Assay, Impurity Profiling | Volatile Impurity Profiling, Identity | Absolute Purity & Assay, Structural Confirmation | Identity (Functional Groups) |
| Quantitation | Relative or vs. Standard | Relative or vs. Standard | Absolute (vs. internal standard) | No |
| Specificity | High (with proper method development) | Very High (Mass Fragmentation) | Very High (Unique proton signals) | Moderate (Functional group specific) |
| Sample Prep | Simple dissolution | Derivatization required | Simple dissolution | Minimal (direct analysis) |
| Throughput | High | Moderate | Moderate | Very High |
| Key Advantage | Robustness and reproducibility for purity | High sensitivity for volatile impurities | No need for identical reference standard | Speed and definitive identity confirmation |
Experimental Protocols and Comparative Data
The following sections provide detailed experimental protocols for each technique, along with representative data to illustrate a cross-validation study. These protocols are designed to be self-validating, incorporating system suitability tests and controls to ensure data integrity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: Reverse-phase HPLC is the premier technique for assessing the purity of non-volatile, polar organic molecules like this compound. The method's high resolving power allows for the separation of closely related impurities from the main analyte peak. UV detection is suitable as the pyridine ring and carboxylic acid functionalities are chromophoric.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-3 min (0% B), 3-7 min (1% B), 7-13 min (13% B), 13-16 min (30% B), 16-23 min (55% B), 23-24 min (0% B).[10]
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[10]
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
Validation Parameters (ICH Q2(R1)) and Representative Data:
| Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (%RSD, n=6) | ≤ 2.0% | 0.8% |
| LOD | Signal-to-Noise ≥ 3 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.03 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: The carboxylic acid group in this compound makes it non-volatile and prone to thermal degradation in a GC inlet. Therefore, derivatization is necessary to convert the polar carboxylic acid into a more volatile and thermally stable ester.[11][12] Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach. This method is particularly useful for detecting non-polar, volatile impurities that might not be well-retained or resolved by reverse-phase HPLC.
Experimental Protocol:
-
Instrumentation: GC system with a split/splitless inlet and a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 50-500 amu.
-
Derivatization: To 1 mg of sample, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Cap tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
Data Interpretation: The resulting total ion chromatogram (TIC) will be analyzed for any peaks other than the derivatized main component. The mass spectrum of the main peak should correspond to the trimethylsilyl ester of the target molecule, confirming its identity. Any impurity peaks can be identified through library searching or spectral interpretation.
Quantitative Nuclear Magnetic Resonance (qNMR)
Rationale: qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a structurally identical reference standard.[6][7][8][13] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a unique proton signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.[6][7]
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d₆.
-
Sample Preparation: Accurately weigh ~20 mg of this compound and ~10 mg of maleic acid into the same vial. Dissolve in ~0.7 mL of DMSO-d₆.
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified (typically 30-60 seconds) to ensure full magnetization recovery.
-
Pulse angle of 90°.
-
At least 8 scans for good signal-to-noise.
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved, unique signal from the analyte and the singlet from maleic acid.
Purity Calculation and Representative Data:
The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Representative Result:
-
Purity by qNMR: 99.6% (with an uncertainty of ± 0.2%)
Fourier-Transform Infrared Spectroscopy (FT-IR)
Rationale: FT-IR is a rapid and powerful technique for confirming the identity of a compound by identifying its functional groups.[9] For this compound, we expect to see characteristic absorptions for the carboxylic acid O-H, the ester C=O, the carboxylic acid C=O, and the C-Br bond, as well as vibrations characteristic of the substituted pyridine ring.[14][15][16]
Experimental Protocol:
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Background: Collect a background spectrum of the clean ATR crystal before analyzing the sample.
Expected Characteristic Peaks and Interpretation:
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~3000 (broad) | O-H stretch (Carboxylic acid) | Confirms the presence of the carboxylic acid group. |
| ~1730 | C=O stretch (Ester) | Confirms the methoxycarbonyl group. |
| ~1700 | C=O stretch (Carboxylic acid) | Confirms the picolinic acid moiety. |
| ~1600-1450 | C=C and C=N ring stretching | Characteristic of the pyridine ring. |
| ~1300-1100 | C-O stretch (Ester and acid) | Supports the presence of ester and acid groups. |
| Below 800 | C-Br stretch | Indicates the presence of the bromo substituent. |
Synthesis and Conclusion
The cross-validation of analytical data using orthogonal techniques provides a robust and defensible assessment of the quality of this compound. In our representative analysis, HPLC-UV provides excellent data on chromatographic purity and assay against a reference standard. GC-MS confirms the identity via the mass of the derivatized molecule and demonstrates the absence of volatile impurities. FT-IR offers a rapid and unequivocal confirmation of the compound's functional group identity. Critically, qNMR provides an absolute purity value that is independent of a specific reference standard for the compound, thereby corroborating the HPLC assay results and providing a higher level of analytical certainty.
When the results from these disparate techniques converge—for instance, an HPLC purity of 99.5% area, a qNMR purity of 99.6%, and no significant impurities detected by GC-MS—we can have a very high degree of confidence in the material's quality. This integrated, evidence-based approach is the cornerstone of modern analytical science in the pharmaceutical industry, ensuring the development of safe and effective medicines.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. enovatia.com [enovatia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Extraction and derivatization of polar herbicides for GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]
- 15. cet-science.com [cet-science.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4-Bromo-6-(methoxycarbonyl)picolinic Acid: A Guide for Laboratory Professionals
For researchers engaged in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 4-Bromo-6-(methoxycarbonyl)picolinic acid (CAS No. 293294-72-1), a compound frequently utilized as a building block in the synthesis of complex organic molecules. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
Understanding the Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications necessitate careful handling in a well-ventilated area, preferably within a chemical fume hood, and the mandatory use of appropriate Personal Protective Equipment (PPE).
Table 1: Key Safety Information for this compound
| Property | Information | Source |
| CAS Number | 293294-72-1 | [2][3] |
| Molecular Formula | C8H6BrNO4 | [2] |
| Molecular Weight | 260.04 g/mol | [2] |
| Physical Form | Powder or crystals | [1] |
| GHS Pictogram | Exclamation mark (GHS07) | [1][4] |
| Signal Word | Warning | [1][4] |
The Core Principle: Segregation of Halogenated Waste
The foundational principle for the disposal of this compound is its classification as a halogenated organic compound . The presence of bromine in its structure dictates that it must be segregated from non-halogenated waste streams. Co-mingling halogenated and non-halogenated waste is not only a violation of standard laboratory practice but can also lead to complications and increased costs in the final disposal process, which often involves high-temperature incineration. The thermal decomposition of mixed halogenated waste can generate highly toxic and persistent environmental pollutants, such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[5][6]
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound and associated contaminated materials.
Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Nitrile or neoprene gloves
-
Chemical safety goggles
-
A properly fitted lab coat
Waste Collection and Containerization
-
Designated Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.
-
Solid Waste:
-
Carefully transfer any residual solid this compound into the designated halogenated waste container.
-
Avoid creating dust. If the material is a fine powder, handle it with care to minimize airborne particles.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, disposable spatulas, gloves, and absorbent pads, must also be placed in the halogenated waste container.
-
-
Labeling: Ensure the waste container is accurately labeled with its contents, including the full chemical name: "this compound."
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Evacuate (If Necessary): For large or uncontained spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Small Spills:
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Once the spill is absorbed, carefully scoop the material into the designated halogenated waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as halogenated waste.
-
Caption: Decision-making workflow for spill response.
Final Disposal Pathway
Once the halogenated waste container is full, it should be securely sealed and stored in a designated satellite accumulation area. Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this material down the drain or in the regular trash. The ultimate disposal will be handled by a licensed hazardous waste management company, typically through high-temperature incineration under controlled conditions to ensure the complete destruction of the halogenated compounds.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Bromo-6-(methoxycarbonyl)picolinic acid
For the innovative researcher forging new paths in drug development, the introduction of novel chemical entities is a daily reality. Among these, functionalized heterocyclic compounds like 4-Bromo-6-(methoxycarbonyl)picolinic acid are invaluable building blocks. However, with great potential comes the critical responsibility of ensuring personal and environmental safety. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding Your Reagent
Before the first spatula touches the powder, a thorough understanding of the potential hazards is paramount. This compound, while not having an exhaustive toxicological profile, presents a clear set of risks as indicated by its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.
GHS Hazard Profile:
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | законодательство | Warning |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | законодательство | Warning |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | законодательство | Warning |
| Specific target organ toxicity - Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | законодательство | Warning |
Data sourced from BLD Pharm and Sigma-Aldrich.[1]
These classifications are our primary directive for safety protocols. The "Warning" signal word indicates a moderate level of hazard.[1] The compound is a crystalline powder, meaning the risk of airborne particulate inhalation is a key consideration.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards. For this compound, a multi-layered defense is required.
Core PPE Requirements
| Protection Type | Recommended Equipment | Specification Examples | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | ANSI Z87.1-compliant | Protects against splashes and airborne particles causing serious eye irritation (H319). |
| Skin Protection | Chemical-resistant gloves | Nitrile or Neoprene | Prevents skin irritation upon contact (H315). Regular glove changes are crucial to avoid saturation. |
| Lab coat or chemical-resistant apron | Standard laboratory-grade | Protects skin and personal clothing from contamination.[2] | |
| Respiratory Protection | NIOSH-approved respirator | N95 dust mask (for handling powder) | Mitigates the risk of respiratory tract irritation from inhaling fine particles (H335).[2] |
Donning and Doffing PPE: A Deliberate Protocol
The effectiveness of PPE is as much about its correct use as its selection. The following workflow is designed to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential when working with this compound. The following workflow is designed to guide researchers through the safe handling process, from preparation to disposal.
Experimental Workflow
Caption: Safe handling workflow for this compound.
Key Procedural Steps:
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure eyewash stations and safety showers are readily accessible.[3]
-
Avoiding Dust Formation : As a solid, care should be taken to avoid generating dust.[2] Use smooth, controlled motions when transferring the compound.
-
Storage : Store the compound in a cool, dry, well-ventilated area in a tightly sealed, chemically resistant container.[4] It should be stored under an inert atmosphere at 2-8°C.[1] Segregate it from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]
-
Spill Response : In the event of a small spill, carefully collect the material using an absorbent pad and place it into a labeled hazardous waste container.[4] Avoid dry sweeping which can generate dust. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[5]
Waste Segregation and Disposal
| Waste Stream | Disposal Procedure | Rationale |
| Unused Chemical | Dispose of as hazardous waste through a licensed disposal company. Do not dispose of down the drain.[6] | Prevents release of potentially harmful chemicals into the environment. |
| Contaminated Labware (e.g., glassware, spatulas) | Rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste. Dispose of glassware in a designated container.[6] | Ensures removal of residual chemical before standard cleaning or disposal. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of as hazardous waste in accordance with institutional and local regulations.[4][6] | Prevents secondary exposure from contaminated protective equipment. |
General Guidance for Disposal:
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[4][5]
-
Consultation : Always consult your institution's EHS department for specific disposal protocols.[6]
-
Storage of Waste : Store waste in a designated, well-ventilated area away from incompatible materials.[4]
By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their vital work, ensuring a secure environment for themselves and their colleagues.
References
- 1. 293294-72-1|this compound|BLD Pharm [bldpharm.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
